Product packaging for Dipterocarpol(Cat. No.:CAS No. 471-69-2)

Dipterocarpol

カタログ番号: B1150813
CAS番号: 471-69-2
分子量: 442.7 g/mol
InChIキー: NJICGAVMYWKCMW-GWJXCKMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Dipterocarpol is a triterpenoid. It contains a dammarane.
This compound has been reported in Betula platyphylla var. japonica, Dysoxylum malabaricum, and Brucea javanica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B1150813 Dipterocarpol CAS No. 471-69-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-24,32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJICGAVMYWKCMW-GWJXCKMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963743
Record name 20-Hydroxydammar-24-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-69-2
Record name Dipterocarpol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Hydroxydammar-24-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ethnobotanical Landscape of Dipterocarpol-Containing Plants: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the traditional uses, pharmacological activities, and mechanisms of action of dipterocarpol and its plant sources, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring triterpenoid alcohol belonging to the dammarane series. It is a significant bioactive constituent found predominantly in the oleoresin of trees from the Dipterocarpaceae family, a group of majestic tropical rainforest trees renowned for their valuable timber and resins.[1] For centuries, indigenous communities across South and Southeast Asia have utilized the resins and various parts of these plants in their traditional medicine systems to treat a wide array of ailments.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, delving into the scientific validation of their traditional applications through modern pharmacological studies. It further presents detailed experimental protocols and explores the molecular signaling pathways through which this compound exerts its therapeutic effects, offering a valuable resource for the discovery and development of novel pharmaceuticals.

Ethnobotanical Uses of this compound-Containing Plants

The Dipterocarpaceae family, which includes prominent genera such as Dipterocarpus, Shorea, and Hopea, is a rich source of medicinal resins.[3][4][5][6][7][8][9][10][11] The oleoresin, often referred to as "gurjun oil" or "dammar," is traditionally harvested and employed for its therapeutic properties.[1]

A summary of the traditional medicinal applications of plants known to contain this compound is presented below:

  • Inflammatory Conditions and Pain: The resin of Shorea robusta is used topically as a paste to alleviate painful swellings and is recognized for its anti-inflammatory and analgesic properties.[3][6] Decoctions of the bark of Dipterocarpus species are traditionally used to treat rheumatism.[1][2] The resin of Vatica rassak also contains compounds with anti-inflammatory potential.[12][13]

  • Wound Healing and Skin Diseases: The resin of Shorea robusta is a key ingredient in traditional ointments for burns, wounds, and various skin ailments due to its astringent and antimicrobial properties.[4][5][7] Similarly, the resin of Hopea odorata is used as an ointment for sores and wounds.[8][10][11] The oleoresin of Dipterocarpus alatus is applied externally for wound healing.[14]

  • Gastrointestinal and Genitourinary Ailments: The resin of Shorea robusta is taken internally with honey or sugar to treat dysentery and diarrhea.[3] It is also indicated for gonorrhea and urinary tract infections due to its antimicrobial properties.[3][6] Dipterocarpus oleo-resin has been traditionally used for genitourinary diseases.[2][14] The bark of Hopea odorata is used to treat diarrhea.[8]

Pharmacological Activities and Quantitative Data

Modern scientific investigations have begun to validate the traditional uses of this compound and the plant extracts in which it is found. The primary pharmacological activities of interest include cytotoxic, anti-inflammatory, and anti-diabetic effects.

Cytotoxic Activity

This compound and oleoresins from Dipterocarpus species have demonstrated significant cytotoxic effects against various cancer cell lines.[14][15][16][17] The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Compound/ExtractCancer Cell LineIC50 ValueReference
This compoundHepG2 (Hepatocellular Carcinoma)24.2 ± 0.9 µg/mL[15]
This compoundHeLa (Cervical Adenocarcinoma)41.1 ± 4.0 µg/mL[15]
Dipterocarpus alatus Oleo-resinU937 (Histiocytic Lymphoma)63.3 ± 2.1 µg/mL[2]
Dipterocarpus alatus Bark ExtractU937 (Histiocytic Lymphoma)106.1 ± 7.8 µg/mL[2]
Dipterocarpus alatus Leaf ExtractU937 (Histiocytic Lymphoma)91.3 ± 6.2 µg/mL[2]
Anti-inflammatory Activity

The traditional use of dipterocarp resins for inflammatory conditions is supported by in vitro studies. A derivative of this compound has been shown to effectively inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to a variety of inflammatory diseases.[18] Inhibition of the NLRP3 inflammasome leads to a reduction in the production of the pro-inflammatory cytokine IL-1β.[18]

Anti-diabetic Activity

Derivatives of this compound have also been investigated for their potential in managing diabetes. Certain derivatives have been found to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates.[18] Inhibition of this enzyme can help to control postprandial hyperglycemia.

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound, as well as for key bioassays to evaluate its cytotoxic and anti-inflammatory properties.

Extraction and Isolation of this compound from Dipterocarpus alatus Oleo-resin

This protocol describes a general procedure for the isolation of this compound.

  • Collection and Preparation of Oleo-resin: Collect the oleo-resin from the trunk of Dipterocarpus alatus. The resin can be obtained by making incisions in the bark.

  • Degumming Process: To separate the oil and gum, heat the oleo-resin (e.g., 400 mL) to 100°C. Add a 6% sodium hydroxide solution in water (e.g., 100 mL) and stir at 100°C for 20 minutes.[15] Allow the mixture to cool and separate into two layers. The upper layer is the oil, and the lower layer is the resinous byproduct.

  • Solvent Extraction: The resinous byproduct can be further processed. It is typically subjected to solvent extraction with a non-polar solvent like hexane or chloroform to extract the triterpenoids.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Purification and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and may require further purification by recrystallization or preparative HPLC. The structure of the isolated this compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

    • Mobile Phase: A mixture of acetonitrile and water is commonly employed. The exact ratio may need to be optimized.

    • Flow Rate: A flow rate of 1.0 mL/min is often used.

    • Detection: Detection is typically carried out at a wavelength of around 210 nm.

    • Column Temperature: The column is maintained at a constant temperature, for example, 35°C.

  • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare a series of standard solutions by serial dilution of the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the plant extract or isolated compound in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19][20][21][22][23]

  • Cell Culture: Plate cells (e.g., HepG2, HeLa) in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare various concentrations of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Anti-inflammatory Activity Assessment using the Griess Assay for Nitric Oxide

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.[24][25][26][27][28]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells with cells only, cells with LPS only, and cells with this compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature in the dark, measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of inhibition of NO production by this compound at each concentration compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their pharmacological effects by modulating specific cellular signaling pathways. This section provides a visual representation of these pathways using the DOT language for Graphviz.

Apoptosis Induction by this compound

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[14][29][30][31][32][33] This process is crucial for eliminating damaged or cancerous cells. The intrinsic apoptosis pathway is a key mechanism.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by this compound.

Inhibition of NLRP3 Inflammasome by this compound Derivatives

Derivatives of this compound have been shown to inhibit the NLRP3 inflammasome, a key driver of inflammation.[18][34][35][36][37][38]

NLRP3_Inhibition cluster_stimuli Inflammatory Stimuli cluster_pathway NLRP3 Inflammasome Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activate Inflammasome_Assembly Inflammasome Assembly NLRP3->Inflammasome_Assembly ASC ASC ASC->Inflammasome_Assembly Pro-caspase-1 Pro-caspase-1 Pro-caspase-1->Inflammasome_Assembly Caspase-1 Caspase-1 Inflammasome_Assembly->Caspase-1 activates IL-1b IL-1β (Inflammation) Caspase-1->IL-1b cleaves Pro-IL-1b Pro-IL-1β Pro-IL-1b->IL-1b Dipterocarpol_Derivative This compound Derivative Dipterocarpol_Derivative->Inflammasome_Assembly inhibits

Caption: Inhibition of NLRP3 inflammasome assembly by a this compound derivative.

Conclusion

The ethnobotanical uses of plants containing this compound, particularly those from the Dipterocarpaceae family, provide a rich foundation for modern drug discovery. The traditional knowledge surrounding the use of these plant resins for inflammatory conditions, wound healing, and other ailments is increasingly being substantiated by scientific research. The demonstrated cytotoxic and anti-inflammatory activities of this compound and its derivatives, coupled with an emerging understanding of their mechanisms of action at the molecular level, highlight their potential as lead compounds for the development of novel therapeutics. The detailed protocols and pathway diagrams presented in this guide offer a practical framework for researchers to further explore the pharmacological potential of this important class of natural products. Continued investigation into the ethnobotanical uses of these plants, combined with rigorous scientific validation, will undoubtedly pave the way for new and effective treatments for a range of human diseases.

References

A Comprehensive Technical Guide to the Biological Activities of Dipterocarpol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipterocarpol, a triterpenoid compound predominantly isolated from the oleoresin of plants belonging to the Dipterocarpaceae family, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, with a focus on its anti-cancer, anti-diabetic, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative data on its biological efficacy, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

This compound is a dammarane-type triterpenoid that constitutes a major component of the oleoresin of various Dipterocarpus species.[1] Traditionally, this oleoresin has been utilized in folk medicine for treating a variety of ailments. Modern scientific investigations have begun to unravel the molecular basis for these therapeutic effects, revealing this compound as a promising bioactive molecule with a range of potential pharmaceutical applications. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the current state of knowledge on the biological activities of this compound.

Biological Activities of this compound

This compound has demonstrated a spectrum of biological activities in preclinical studies. The primary areas of investigation include its cytotoxic effects against cancer cell lines, its potential as an anti-diabetic agent through enzyme inhibition, its antimicrobial properties, and its anti-inflammatory mechanisms.

Anticancer Activity

This compound has been shown to exhibit cytotoxic effects against several human cancer cell lines. Its primary mechanism of action in this context appears to be the induction of apoptosis.

2.1.1. Cytotoxicity

Studies have demonstrated that this compound possesses cytotoxic activity against human cervical adenocarcinoma (HeLa) and human hepatocellular carcinoma (HepG2) cells.[1][2] However, it was found to be inactive against the T-cell leukemia (Jurkat) cell line at similar concentrations.[1][2]

Table 1: Cytotoxicity of this compound against various cancer cell lines

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Reference
HeLaCervical Adenocarcinoma41.1 ± 4.0~92.9[1][2]
HepG2Hepatocellular Carcinoma24.2 ± 0.9~54.7[1][2]
JurkatT-cell Leukemia> 221.4> 500[1][2]

2.1.2. Induction of Apoptosis

While this compound did not show significant cytotoxicity towards Jurkat cells at lower concentrations, it has been observed to induce apoptosis in this cell line at higher concentrations (2 x IC50).[1] This suggests that at elevated doses, this compound can trigger programmed cell death pathways even in cells that are initially resistant to its cytotoxic effects. The pro-apoptotic mechanism may be linked to an increase in reactive oxygen species (ROS) levels.[1]

Anti-Diabetic Activity

This compound has been investigated for its potential to manage hyperglycemia, a hallmark of diabetes mellitus. Its primary mechanism in this regard is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

2.2.1. α-Glucosidase Inhibition

Derivatives of this compound have shown potent inhibitory activity against α-glucosidase from Saccharomyces cerevisiae.[3] This suggests that this compound and its analogues could act as effective agents for controlling postprandial blood glucose levels.

Table 2: α-Glucosidase inhibitory activity of this compound derivatives

CompoundIC50 Value (µM)Reference
This compound Derivative 3l0.753[3]
This compound Derivative 3m0.204[3]
Acarbose (Positive Control)174.90[3]
Antimicrobial Activity

This compound has demonstrated antibacterial activity, notably against Gram-positive bacteria.

2.3.1. Antibacterial Activity

This compound has been reported to possess antibacterial activity against Streptococcus pyogenes, a significant human pathogen.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an emerging area of research. Studies on related compounds and extracts from Dipterocarpus species suggest that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[4][5] Derivatives of this compound have been shown to inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture Protocols
  • HeLa, HepG2, and Vero Cells (Adherent):

    • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

    • For passaging, the cell monolayer is washed with phosphate-buffered saline (PBS) and incubated with a 0.25% trypsin-EDTA solution until cells detach.

    • The trypsin is neutralized with complete growth medium, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh medium and seeded into new culture flasks.

  • Jurkat Cells (Suspension):

    • Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

    • For passaging, the cell suspension is diluted with fresh medium to the desired seeding density.

Cytotoxicity Assay (Neutral Red Assay)
  • Seed cells in a 96-well plate at a density of 3 × 10^5 cells/mL for Vero and HepG2, 4 × 10^5 cells/mL for HeLa, and 5 × 10^5 cells/mL for Jurkat.[2]

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO) and dilute with the culture medium to achieve final concentrations ranging from 10 to 500 µg/mL. The final DMSO concentration should be less than 1% v/v.[2]

  • Add 100 µL of the test compound dilutions to each well and incubate for 24 hours.[2]

  • After incubation, wash the cells with PBS.

  • Add 100 µL of a 50 µg/mL Neutral Red solution to each well and incubate for 2 hours.[2]

  • Wash the cells with PBS to remove excess dye.

  • Lyse the cells with 100 µL of 0.33% HCl in isopropanol.[2]

  • Measure the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Treat Jurkat cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24 hours.

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

α-Glucosidase Inhibition Assay
  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Prepare various concentrations of this compound or its derivatives.

  • In a 96-well plate, add the enzyme solution to the test compound solutions and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Acarbose is used as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Antibacterial Activity Assay (Broth Microdilution Method)
  • Prepare a standardized inoculum of the test bacterium (e.g., Streptococcus pyogenes) in a suitable broth medium.

  • Prepare serial dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Add the bacterial inoculum to each well.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions for the test bacterium (e.g., 37°C for 24 hours).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways.

Apoptosis Signaling Pathway

This compound induces apoptosis, likely through the intrinsic pathway, which is often initiated by cellular stress, including increased levels of reactive oxygen species (ROS). This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed apoptosis induction pathway of this compound.

Anti-inflammatory Signaling Pathways

This compound and its derivatives are thought to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). This is likely achieved through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway Proinflammatory_Mediators ↓ Pro-inflammatory Mediators (e.g., NO) NFkB_Pathway->Proinflammatory_Mediators MAPK_Pathway->Proinflammatory_Mediators This compound This compound This compound->NFkB_Pathway Inhibition This compound->MAPK_Pathway Inhibition

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Workflows

Workflow for In Vitro Cytotoxicity and Apoptosis Screening

The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of this compound.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (HeLa, HepG2, Jurkat) start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (Neutral Red) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay If cytotoxic calculate_ic50 Calculate IC50 cytotoxicity_assay->calculate_ic50 end End calculate_ic50->end flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry flow_cytometry->end

Caption: Workflow for cytotoxicity and apoptosis screening.

Conclusion and Future Directions

This compound has emerged as a promising natural product with a diverse pharmacological profile. Its demonstrated cytotoxic, anti-diabetic, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on elucidating the precise molecular targets of this compound within the identified signaling pathways. In vivo studies are essential to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, the synthesis of novel derivatives could lead to the development of more potent and selective therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this compound.

References

The Pharmacological Potential of Dipterocarpol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Bioactive Triterpenoid for Drug Development Professionals

Dipterocarpol, a naturally occurring triterpenoid compound predominantly found in the oleoresin of trees from the Dipterocarpaceae family, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties, this compound and its derivatives present promising avenues for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of knowledge on the pharmacological potential of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Potential

This compound has demonstrated notable cytotoxic effects against a variety of cancer cell lines. The primary mechanism of its anticancer activity appears to be the induction of apoptosis, or programmed cell death.

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
HepG2Human Hepatocellular Carcinoma24.2 ± 0.9-[1]
HeLaHuman Cervical Adenocarcinoma41.1 ± 4.0-[1]
KBHuman Epidermoid Carcinoma14.37-[1]
MCF-7Human Breast Adenocarcinoma> 100> 225[2]
RPMI-8226Human Myeloma-319.7[3]
K-562Human Chronic Myelogenous Leukemia-386.0[3]

Note: Conversion to µM is dependent on the molecular weight of this compound (~442.7 g/mol ). Dashes indicate data not provided in the cited source.

Derivatives of this compound have also been synthesized to enhance its anticancer potency. For instance, six new alkyl triphenylphosphonium this compound derivatives demonstrated significantly improved cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.84 to 24.72 µM, a marked improvement from the parent compound's IC50 of over 100 µM.[2]

Experimental Protocols

The cytotoxicity of this compound is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µg/mL) and incubated for 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

The induction of apoptosis by this compound can be quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified period (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and PI staining solutions are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway: Induction of Apoptosis

This compound is believed to induce apoptosis through the generation of reactive oxygen species (ROS).[1] This oxidative stress can trigger the intrinsic apoptotic pathway.

G cluster_stimulus Stimulus cluster_cell Cancer Cell This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Dysfunction Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound-induced apoptotic pathway.

Antimicrobial Activity

This compound has also been investigated for its potential to combat bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound against MRSA.

MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
MRSA>250>250[4]
Streptococcus pyogenes--[1]

Note: While antibacterial activity against Streptococcus pyogenes is reported, specific quantitative data was not available in the cited source.

Experimental Protocol: MIC and MBC Determination

The broth microdilution method is a standard procedure to determine the MIC and MBC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

  • MBC Determination: A small aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Anti-inflammatory and Anti-diabetic Potential

Recent studies have highlighted the potential of this compound and its derivatives in modulating inflammatory and metabolic pathways.

Quantitative Anti-inflammatory and Anti-diabetic Data

A derivative of this compound has shown potent inhibitory activity against α-glucosidase and the NLRP3 inflammasome.

TargetCompoundIC50 (µM)Reference
α-Glucosidase (S. cerevisiae)This compound Derivative (Compound 4)2.67[5]
NLRP3 InflammasomeThis compound Derivative (Compound 8)-[5]

Note: A specific IC50 for NLRP3 inflammasome inhibition was not provided, but the study reported effective inhibition of IL-1β production.

Experimental Protocols
  • Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: The this compound derivative is pre-incubated with the α-glucosidase solution.

  • Initiation of Reaction: The reaction is initiated by adding the pNPG substrate.

  • Incubation: The mixture is incubated at 37°C for a defined period.

  • Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate.

  • Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

  • Cell Priming: Macrophages (e.g., murine peritoneal macrophages or human peripheral blood mononuclear cells) are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inflammasome Activation: The NLRP3 inflammasome is then activated with a second stimulus, such as ATP or nigericin.

  • Compound Treatment: Cells are treated with the this compound derivative before or during the activation step.

  • Measurement of IL-1β: The concentration of secreted IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Assessment of Pyroptosis: Cell death due to pyroptosis can be assessed by measuring the release of lactate dehydrogenase (LDH) into the supernatant.

Signaling Pathways

A derivative of this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.

G cluster_stimuli Inflammatory Stimuli cluster_inhibition Inhibition cluster_cell Macrophage LPS LPS (Priming) NLRP3_Inflammasome NLRP3 Inflammasome Assembly LPS->NLRP3_Inflammasome Signal 1 ATP ATP (Activation) ATP->NLRP3_Inflammasome Signal 2 Dipterocarpol_Derivative This compound Derivative Dipterocarpol_Derivative->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B IL-1β Maturation & Secretion Caspase1->IL1B Pyroptosis Pyroptosis Caspase1->Pyroptosis

Inhibition of the NLRP3 inflammasome pathway.

While not directly demonstrated for this compound itself, an ethanol extract of Dipterocarpus tuberculatus, a plant from the same family, has been shown to exert anti-inflammatory effects by targeting the IRAK1/AP-1 signaling pathway. This suggests a potential mechanism for related compounds like this compound.

G cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IRAK1 IRAK1 This compound->IRAK1 MyD88 MyD88 TLR4->MyD88 MyD88->IRAK1 AP1 AP-1 IRAK1->AP1 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) AP1->Pro_inflammatory_Cytokines

Potential inhibition of the IRAK1/AP-1 pathway.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with multifaceted pharmacological potential. The existing data strongly supports their further investigation as anticancer, antimicrobial, anti-inflammatory, and anti-diabetic agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action, particularly for the anti-inflammatory and apoptosis-inducing effects. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. Furthermore, in vivo studies are necessary to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these compounds, paving the way for their potential clinical development. This technical guide serves as a foundational resource for researchers and drug development professionals poised to explore the therapeutic promise of this compound.

References

Spectroscopic Profile of Dipterocarpol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dipterocarpol, a naturally occurring triterpenoid of significant interest in phytochemical and pharmacological research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for the cited spectroscopic analyses are also provided, alongside a logical workflow for the spectroscopic analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data of this compound

The ¹H NMR spectrum of this compound reveals characteristic signals for a dammarane-type triterpenoid. Key proton signals are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)
CH₃-180.89
CH₃-190.94
CH₃-211.15
CH₃-261.63
CH₃-271.69
CH₃-281.04
CH₃-291.08
CH₃-301.00

Note: The table highlights the eight distinct methyl signals characteristic of the this compound structure. Additional signals for methylene and methine protons were also observed.

¹³C NMR Data of this compound

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The chemical shifts for each carbon atom are presented in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)Atom No.Chemical Shift (δ, ppm)
139.881624.79
234.111749.78
3217.901816.34
447.421916.03
555.322075.35
634.522125.47
740.262240.46
840.462322.55
936.8124124.68
1019.6425131.63
1122.022617.72
1227.512725.76
1342.362821.01
1450.252926.69
1531.153015.20
Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded on a Varian Mercury Plus spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectra were acquired at 400 MHz and the ¹³C NMR spectra were acquired at 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound are detailed in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3544O-H stretch (hydroxyl group)
2940C-H stretch (alkane)
2865C-H stretch (alkane)
1701C=O stretch (ketone)
1454C-H bend (alkane)
1389C-H bend (alkane)
1376C-H bend (alkane)
Experimental Protocol for IR Spectroscopy

The infrared spectrum of this compound was obtained using the film method, where the sample is deposited on a suitable substrate and the spectrum is recorded. The Vmax values represent the wavenumbers of maximum absorbance.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Hydroxydammarenone)

m/zInterpretation
442[M]⁺ (Molecular Ion)
427[M - CH₃]⁺
424[M - H₂O]⁺
409[M - H₂O - CH₃]⁺
341[M - C₇H₁₃O]⁺ (Side chain cleavage)
205Further fragmentation
109Further fragmentation

Note: The fragmentation pattern is consistent with the structure of a dammarane-type triterpenoid.

Experimental Protocol for Mass Spectrometry

The mass spectral data is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. The sample is first vaporized and separated on the GC column before being introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for the compound.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Natural Source (e.g., Oleoresin) Extraction Solvent Extraction Start->Extraction Chromatography Column Chromatography Extraction->Chromatography Purification Purification (e.g., HPLC, Recrystallization) Chromatography->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound NMR NMR Spectroscopy (¹H, ¹³C) Isolated_Compound->NMR Structural Elucidation IR IR Spectroscopy Isolated_Compound->IR Functional Group ID MS Mass Spectrometry (e.g., GC-MS) Isolated_Compound->MS Molecular Weight & Formula Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dipterocarpol from Dipterocarpus alatus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipterocarpol is a bioactive triterpenoid compound found in various parts of the Dipterocarpus alatus tree, a plant prevalent in Southeast Asia. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic and apoptosis-inducing effects on cancer cell lines.[1][2] These application notes provide detailed protocols for the extraction of this compound from D. alatus oleoresin, leaves, and bark, as well as methods for its quantification. Additionally, a potential signaling pathway for its biological activity is outlined.

Data Presentation

Table 1: Quantitative Data on this compound Content and Extract Yields

Source MaterialExtraction/Processing MethodThis compound Concentration (mg/g of Dry Residue)Crude Extract Yield (%)Reference
Oleo-resinDirect Analysis53.9 ± 2.5-[1]
Oleo-resinByproduct of Degumming (DG)260.4 ± 2.9-[1]
Oleo-resinByproduct of Distillation (DT)162.7 ± 1.9-[1]
LeavesMethanol MacerationNot Reported11.80[3]
BarkMethanol MacerationNot Reported4.24[3]
TwigsMethanol MacerationNot Reported6.07[3]

Experimental Protocols

Protocol 1: Extraction of Crude Extract from D. alatus Leaves and Bark by Maceration

This protocol is adapted from methodologies described in scientific literature.[3][4]

1. Sample Preparation: a. Collect fresh leaves and bark of Dipterocarpus alatus. b. Dry the plant material in a hot air oven at 50°C until a constant weight is achieved. c. Grind the dried leaves and bark into a fine powder using a mechanical grinder.

2. Maceration: a. Weigh 100 g of the powdered plant material. b. Place the powder in a large container and add 1 liter of 90% ethanol. c. Seal the container and allow the mixture to macerate for five days at room temperature, with occasional agitation.

3. Filtration and Concentration: a. After five days, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris. b. Concentrate the filtrate using a rotary evaporator under vacuum at a temperature not exceeding 50°C to remove the ethanol. c. The resulting crude extract should be stored at 4°C for further analysis.

Protocol 2: Isolation of this compound from D. alatus Oleo-resin using Column Chromatography

This protocol is based on a published method for the isolation of this compound.[5]

1. Sample Preparation: a. Obtain oleo-resin from Dipterocarpus alatus.

2. Column Chromatography - Step 1: a. Prepare a silica gel column. b. Dissolve a known amount of oleo-resin in a minimal amount of a suitable solvent (e.g., hexane). c. Apply the dissolved sample to the top of the silica gel column. d. Elute the column with a solvent system of hexane and ethyl acetate (EtOAc) in a 9:1 (v/v) ratio. This initial step helps to separate major fractions.

3. Column Chromatography - Step 2 (Fractionation): a. Take the fraction of interest from the first step and subject it to a second round of column chromatography on silica gel. b. Elute the column with a gradient of hexane and EtOAc, starting with 100% hexane and gradually increasing the polarity with the following ratios: 95:5, 90:10, 80:20, 70:30 (v/v). c. Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

4. Recrystallization: a. Combine the fractions containing this compound (identified by TLC comparison with a standard). b. Purify the combined fractions by recrystallization with methanol to obtain pure this compound. The yield of pure compound 1 (this compound) was reported to be 4.06%.[5]

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the quantitative analysis of this compound in various extracts.[6]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.
  • Column: Luna 5 µm C18, 100 Å, 150 × 3.9 mm with a security guard column.
  • Mobile Phase: Isocratic mixture of acetonitrile (A) and 0.05% trifluoroacetic acid (TFA) in water (B) in a ratio of 80:20 (A:B).
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 25°C.
  • Injection Volume: 20 µL.
  • Detection Wavelength: 210 nm.

2. Standard and Sample Preparation: a. Standard Solution: Prepare a stock solution of pure this compound in methanol and then prepare a series of dilutions to create a calibration curve (e.g., in the range of 10–1000 µg/mL). b. Sample Solution: Dissolve a known amount of the crude extract or fraction in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

3. Quantification: a. Run the standard solutions to establish a calibration curve of peak area versus concentration. b. Inject the sample solution and determine the peak area corresponding to this compound. c. Calculate the concentration of this compound in the sample using the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for this compound with a reverse-phase HPLC were reported to be 0.28 µg/mL and 0.84 µg/mL, respectively.[1]

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_sourcing Source Material cluster_extraction Extraction & Processing cluster_purification Purification & Isolation cluster_analysis Analysis & Final Product Oleoresin Dipterocarpus alatus Oleoresin Biodiesel_Processing Biodiesel Production (Degumming/Distillation) Oleoresin->Biodiesel_Processing Column_Chromatography Column Chromatography (Silica Gel, Hexane:EtOAc) Oleoresin->Column_Chromatography Leaves_Bark Dipterocarpus alatus Leaves & Bark Maceration Maceration (90% Ethanol) Leaves_Bark->Maceration Crude_Extract Crude Extract Maceration->Crude_Extract Residues DG/DT Residues Biodiesel_Processing->Residues Crude_Extract->Column_Chromatography Residues->Column_Chromatography Recrystallization Recrystallization (Methanol) Column_Chromatography->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound HPLC_Analysis HPLC Quantification Pure_this compound->HPLC_Analysis

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway Diagram

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_caspase Caspase Cascade cluster_outcome Final Outcome This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Notes and Protocols for the Isolation and Purification of Dipterocarpol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipterocarpol is a naturally occurring triterpenoid compound found in the oleoresin of trees from the Dipterocarpaceae family, particularly in species such as Dipterocarpus alatus.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent cytotoxic and apoptosis-inducing effects against various cancer cell lines.[1][3][4] These properties make this compound a promising candidate for further investigation in drug discovery and development.

These application notes provide detailed protocols for the isolation, purification, and analysis of this compound from its natural source. The methodologies described herein are compiled from published research and are intended to serve as a comprehensive guide for researchers aiming to obtain high-purity this compound for experimental purposes.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of this compound.

Table 1: this compound Content in Dipterocarpus alatus Oleoresin and its Byproducts

Sample TypeThis compound Content (mg/g of dry residue)
Raw Oleoresin53.9 ± 2.5
Resin from Degumming (DG)260.4 ± 2.9
Resin from Distillation (DT)162.7 ± 1.9

Data sourced from Puthongking et al., 2022.[1]

Table 2: Yield of Resinous Byproduct from Oleoresin Processing

ProcessYield (% w/w)
Degumming9.95

Data sourced from Puthongking et al., 2022.[1]

Experimental Protocols

Protocol 1: Extraction and Initial Processing of Oleoresin

This protocol describes the initial treatment of raw oleoresin from Dipterocarpus alatus to obtain a resinous byproduct enriched in this compound.

Materials:

  • Raw oleoresin of Dipterocarpus alatus

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Heating mantle with magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Degumming Solution: Prepare a 6% (w/v) sodium hydroxide solution in deionized water.

  • Degumming Process:

    • In a suitable beaker, heat 400 mL of raw oleoresin to 100°C using a heating mantle with continuous stirring.

    • Slowly add 100 mL of the 6% NaOH solution to the heated oleoresin.

    • Continue stirring at 100°C for 20 minutes.

    • After 20 minutes, turn off the heat and allow the mixture to cool to room temperature and stand for 24 hours.

  • Separation: After 24 hours, two layers will have separated: an upper oil layer and a lower mass of resinous byproduct (DG). Carefully separate and collect the resinous byproduct.

  • Drying: Dry the collected resinous byproduct to a constant weight. This byproduct is enriched in this compound and can be used for subsequent purification. The expected yield of the dry resinous byproduct is approximately 9.95% (w/w) of the initial oleoresin.[1]

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines the purification of this compound from the enriched resinous byproduct using open column chromatography.

Materials:

  • Dried resinous byproduct (DG) from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (HPLC grade)

  • Ethyl acetate (EtOAc) (HPLC grade)

  • Methanol (MeOH) (HPLC grade)

  • Chromatography column (e.g., 45 cm length, 3.8 cm inner diameter)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Column Packing:

    • Activate the silica gel by heating at 110°C for at least 1 hour.

    • Prepare a slurry of the activated silica gel in n-hexane.

    • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a packed bed (e.g., 30 cm in length).

  • Sample Preparation and Loading:

    • Dissolve a known amount of the dried resinous byproduct in a minimal volume of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

    • In a separate flask, mix a small amount of silica gel with the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully layer the sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in n-hexane. A suggested gradient is as follows:

      • 100% n-Hexane

      • n-Hexane:EtOAc (95:5)

      • n-Hexane:EtOAc (90:10)

      • n-Hexane:EtOAc (80:20)

      • n-Hexane:EtOAc (70:30)

      • 100% EtOAc

    • Finally, wash the column with 100% methanol.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

    • Monitor the separation by spotting aliquots of the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2) and visualize under a UV lamp.

    • Combine the fractions containing the major compound of interest (this compound).

  • Final Purification by Recrystallization:

    • Evaporate the solvent from the combined fractions containing this compound.

    • Dissolve the residue in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.

    • Collect the white crystals of pure this compound by filtration and dry them. A yield of approximately 4.06% from the loaded fraction has been reported.[1]

Protocol 3: Analytical Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a DAD or UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard of known purity

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A gradient elution is recommended for optimal separation of complex extracts. An example gradient is:

    • Start with a composition of 30:70 (Acetonitrile:Water).

    • Linearly increase the acetonitrile concentration to 60:40 over 14 minutes.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 215 nm, 254 nm, and 283 nm (monitor multiple wavelengths for comprehensive analysis)

    • Injection Volume: 5-20 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solutions by dissolving a known weight of the extract or purified compound in the mobile phase, filtering through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 4: Identification of this compound by GC-MS

This protocol describes the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, which requires a derivatization step to increase its volatility.

Instrumentation:

  • GC-MS system with a suitable capillary column

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Helium (carrier gas)

Procedure:

  • Derivatization (Silylation):

    • Place a small amount of the dried, purified this compound (or extract) in a reaction vial.

    • Add 50 µL of pyridine to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 60 minutes.

  • GC-MS Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 10 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-600.

  • Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with library data or published spectra for confirmation.

Visualizations

experimental_workflow start Dipterocarpus alatus Oleoresin extraction Extraction & Degumming (Protocol 1) start->extraction enriched_resin Enriched Resinous Byproduct (DG) extraction->enriched_resin column_chrom Silica Gel Column Chromatography (Protocol 2) enriched_resin->column_chrom fractions Collected Fractions column_chrom->fractions recrystallization Recrystallization (Methanol) fractions->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound hplc HPLC Analysis (Protocol 3) pure_this compound->hplc gcms GC-MS Analysis (Protocol 4) pure_this compound->gcms quantification Quantification hplc->quantification identification Identification gcms->identification

Caption: Experimental workflow for the isolation and analysis of this compound.

apoptosis_pathway This compound This compound bcl2 Bcl-2 (Anti-apoptotic) Inhibition This compound->bcl2 inhibits bax Bax/Bak (Pro-apoptotic) Activation This compound->bax activates mitochondrion Mitochondrion bcl2->mitochondrion prevents bax->mitochondrion promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c releases apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 (Initiator) caspase9->apoptosome caspase3 Caspase-3 (Executioner) apoptosome->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

References

Application Note: Quantification of Dipterocarpol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of dipterocarpol in plant extracts, particularly from species of the Dipterocarpaceae family. The described protocol provides a reliable methodology for researchers, scientists, and drug development professionals engaged in the analysis of this bioactive triterpenoid. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, offering excellent separation and quantification of this compound. This document provides comprehensive experimental protocols, including sample preparation, and summarizes key quantitative data and validation parameters.

Introduction

This compound is a naturally occurring triterpenoid found in the resin of various plants belonging to the Dipterocarpaceae family. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and apoptosis-inducing effects.[1] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for facilitating further pharmacological investigations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals in complex plant matrices.[2][3] This application note presents a detailed HPLC method for the determination of this compound, providing a valuable tool for natural product research and drug development.

Experimental
  • HPLC System: An Agilent 1100 Series HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., Shim-pack VP-ODS, 5 µm, 150 x 4.6 mm or equivalent).[4]

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Reference Standard: this compound (purity ≥ 98%).

  • Chemicals: Acetone for extraction.

  • Sample Preparation Equipment: Mortar and pestle or cryogenic grinder, ultrasonic bath, centrifuge, syringe filters (0.45 µm).[5]

The chromatographic parameters were optimized for the efficient separation and quantification of this compound.

ParameterCondition
Column C18 Reversed-Phase (5 µm, 150 x 4.6 mm)
Mobile Phase A: Water; B: Acetonitrile (ACN)
Gradient Elution 5% to 75% B over 20 minutes
Flow Rate 1.0 mL/min[2]
Injection Volume 5 µL[2]
Column Temperature 35 °C[2]
Detection 215 nm
Run Time 25 minutes

A stock solution of this compound (1 mg/mL) was prepared by accurately weighing the reference standard and dissolving it in acetonitrile. A series of working standard solutions with concentrations ranging from 10 to 1000 µg/mL were prepared by diluting the stock solution with the mobile phase.[1]

A robust sample preparation protocol is essential for accurate quantification and to prevent contamination of the HPLC system.

  • Drying and Grinding: Plant material (e.g., resin, bark, leaves) should be dried to a constant weight, either by air-drying or freeze-drying, to preserve the integrity of the metabolites.[5][6] The dried material is then ground into a fine powder using a mortar and pestle or a cryogenic grinder to ensure homogeneity.[5]

  • Extraction: Maceration with sonication is an effective extraction method.[3]

    • Accurately weigh 1 g of the powdered plant material.

    • Add 10 mL of acetone and extract in an ultrasonic bath for 30 minutes.

    • Repeat the extraction process three times.

    • Combine the extracts and filter them.

    • The filtrate is then evaporated to dryness under a vacuum.

  • Sample Solution Preparation:

    • The dried extract is reconstituted in acetonitrile to a final concentration of 1 mg/mL.

    • The solution is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[5]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7][8]

Validation ParameterResults
Linearity (R²) 0.9994[1]
Range 10 - 1000 µg/mL[1]
Limit of Detection (LOD) 0.28 µg/mL[1]
Limit of Quantification (LOQ) 0.84 µg/mL[1]
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%
Specificity The method demonstrated good specificity with no interference from other components in the plant extract.

Calibration Curve Equation: y = 1.6566x - 0.0131[1]

Results and Discussion

The developed HPLC method provides excellent separation of this compound from other components in the plant extract. A representative chromatogram would show a well-resolved peak for this compound at a specific retention time. The quantification of this compound in a sample of Dipterocarpus alatus oleo-resin was found to be 53.9 ± 2.5 mg/g of dry residue.[1]

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the validated chromatographic conditions can be readily implemented in a laboratory setting. This method will be valuable for quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents from natural sources.

Protocols

Protocol 1: Preparation of Plant Extract for HPLC Analysis
  • Sample Collection and Drying: Collect the desired plant material. Dry the material using an appropriate method such as air-drying or freeze-drying until a constant weight is achieved.[5][6]

  • Grinding: Grind the dried plant material into a fine, homogeneous powder using a mortar and pestle or a cryogenic grinder.[5]

  • Extraction: a. Weigh 1.0 g of the powdered plant material into a suitable flask. b. Add 10 mL of acetone. c. Place the flask in an ultrasonic bath and sonicate for 30 minutes. d. Separate the extract from the solid plant material by filtration or centrifugation. e. Repeat the extraction process (steps 3b-3d) two more times with fresh solvent. f. Combine all the extracts.

  • Solvent Evaporation: Evaporate the solvent from the combined extracts using a rotary evaporator or by leaving it in a fume hood until a dry residue is obtained.

  • Reconstitution: Dissolve the dried extract in a known volume of acetonitrile to achieve a final concentration of 1 mg/mL.

  • Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial.[5] The sample is now ready for injection.

Protocol 2: HPLC Analysis of this compound
  • System Preparation: a. Purge the HPLC system with the mobile phases (A: Water, B: Acetonitrile) to remove any air bubbles. b. Equilibrate the C18 column with the initial mobile phase composition (95% A: 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Standard Curve Generation: a. Prepare a series of this compound standard solutions with concentrations ranging from 10 to 1000 µg/mL. b. Inject 5 µL of each standard solution into the HPLC system. c. Record the peak area for each concentration. d. Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

  • Sample Analysis: a. Inject 5 µL of the prepared plant extract solution into the HPLC system. b. Run the analysis using the gradient elution program. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Quantification: a. Determine the peak area of this compound in the sample chromatogram. b. Calculate the concentration of this compound in the sample using the calibration curve equation. c. Express the final concentration of this compound in mg/g of the dry plant material.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

HPLC_Method_Parameters hplc_system HPLC System Pump Autosampler Column Oven Detector column Column Stationary Phase: C18 Particle Size: 5 µm Dimensions: 150 x 4.6 mm hplc_system->column mobile_phase Mobile Phase A: Water B: Acetonitrile hplc_system->mobile_phase conditions Operating Conditions Flow Rate: 1.0 mL/min Injection Volume: 5 µL Temperature: 35 °C Detection: 215 nm hplc_system->conditions

Caption: Key parameters of the HPLC method for this compound analysis.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipterocarpol, a dammarane-type triterpene, is a significant bioactive compound found in the resin of plants from the Dipterocarpaceae family. It has garnered interest in the scientific community for its potential therapeutic properties, including cytotoxic and apoptosis-inducing effects on cancer cells.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and related triterpenoids in complex plant extracts. This document provides detailed application notes and protocols for the GC-MS analysis of these compounds.

Experimental Protocols

Sample Preparation and Extraction

The extraction of this compound from plant resin or biomass is a crucial first step for accurate GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

  • Dried and powdered plant material (e.g., oleoresin)

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Centrifuge tubes (50 mL)

  • Rotary evaporator

  • Solid Phase Extraction (SPE) C18 cartridges (optional)

Protocol:

  • Weigh approximately 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes at 40°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) twice more on the remaining plant pellet to ensure complete extraction.

  • Combine all the supernatants and evaporate to dryness using a rotary evaporator at a temperature not exceeding 50°C.

  • To remove nonpolar constituents, re-dissolve the dried extract in 10 mL of methanol and perform a liquid-liquid extraction with 10 mL of n-hexane. Repeat the hexane wash three times, discarding the n-hexane layer each time.

  • The methanolic extract can be further purified using a C18 SPE cartridge if necessary.

  • Evaporate the purified extract to dryness and reconstitute in a known volume of a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, for GC-MS analysis.

Derivatization

Triterpenoids like this compound contain polar hydroxyl groups that make them non-volatile. A derivatization step is therefore mandatory to increase their volatility and thermal stability for GC-MS analysis. Silylation is a common and effective derivatization technique.

Materials:

  • Dried plant extract or this compound standard

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reacti-Vials™ or other suitable glass reaction vials with screw caps

  • Heating block or oven

Protocol:

  • Transfer a known amount of the dried extract (e.g., 1 mg) or standard into a reaction vial.

  • Add 50 µL of pyridine to dissolve the sample completely.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[2]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of derivatized this compound and related compounds. These may be optimized for specific instruments and separation requirements.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

GC Parameters:

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[2]

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 200°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C, hold for 10 minutes[3]

  • Total Run Time: Approximately 22 minutes

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-600

  • Solvent Delay: 5 minutes

Data Presentation

Quantitative analysis of this compound and related compounds can be achieved by creating a calibration curve with a certified standard. An internal standard, such as cholesterol, should be used to improve accuracy and reproducibility.

Table 1: GC-MS Quantitative Data for this compound and Related Triterpenoids (TMS-Derivatized)

CompoundRetention Time (min)Molecular Ion (M+) (m/z)Key Fragment Ions (m/z)
Cholesterol (IS)~13.0[3]458368, 353, 329, 275[3]
This compound~14.5 (estimated)498483, 408, 315, 205, 109, 69[4]
Dammaradienol~14.2 (estimated)498483, 425, 315, 205, 109, 69
Euphol~14.3[3]498483, 425, 393, 411[3]
Tirucallol~14.8[3]498483, 425, 393, 411[3]

Note: Retention times are approximate and can vary depending on the specific GC-MS system and conditions. Key fragment ions for this compound and Dammaradienol are predicted based on the dammarane skeleton fragmentation patterns.

Table 2: Example Quantitative Analysis of this compound in Plant Resin

SampleThis compound Concentration (mg/g of dry residue)
Oleo-resin53.9 ± 2.5[1]
Resin from degumming260.4 ± 2.9[1]
Resin from distillation162.7 ± 1.9[1]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis plant_material Plant Material (Resin) extraction Solvent Extraction (Methanol) plant_material->extraction purification Purification (LLE/SPE) extraction->purification derivatization Silylation (BSTFA + 1% TMCS) purification->derivatization gc_ms GC-MS Injection derivatization->gc_ms separation GC Separation gc_ms->separation detection MS Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

This compound-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway This compound This compound ros Increased ROS This compound->ros mitochondria Mitochondrial Stress ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Dipterocarpol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in-vitro cytotoxic effects of Dipterocarpol, a naturally occurring triterpenoid, using standard colorimetric assays such as MTT and XTT. Detailed protocols and data presentation guidelines are included to ensure reproducible and comparable results.

Introduction

This compound has garnered interest in pharmacological research due to its potential cytotoxic properties against various cancer cell lines. Quantifying its cytotoxic effects is a critical step in the preliminary stages of drug discovery and development. This document outlines the principles and detailed procedures for two common in-vitro cytotoxicity assays, MTT and XTT, which are suitable for screening and evaluating the cytotoxic potential of this compound.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines. For comparative purposes, all values have been standardized to micromolar (µM).

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
HepG2Hepatocellular Carcinoma24.2 ± 0.954.66 ± 2.03[1]
HeLaCervical Cancer41.1 ± 4.092.83 ± 9.03[1]
KBEpidermoid Carcinoma14.3732.46[1]
RPMI-8226Multiple Myeloma-319.7[1]
K-562Chronic Myelogenous Leukemia-386.0[1]
JurkatT-cell Leukemia> 221.4> 500[1]

Note: The molecular weight of this compound is 442.72 g/mol . Conversion from µg/mL to µM was calculated using the formula: µM = (µg/mL / 442.72) * 1000.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, thus eliminating the need for a solubilization step.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (a common ratio is 50:1).

    • After the compound treatment incubation, add 50 µL of the XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

Mandatory Visualizations

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout cell_seeding Seed Cells in 96-well Plate add_compound Add this compound to Cells cell_seeding->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubation_treatment Incubate (24-72h) add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance XTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay XTT Assay cluster_readout Readout cell_seeding Seed Cells in 96-well Plate add_compound Add this compound to Cells cell_seeding->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubation_treatment Incubate (24-72h) add_compound->incubation_treatment add_xtt Add XTT Reagent Mixture incubation_treatment->add_xtt incubation_xtt Incubate (2-4h) add_xtt->incubation_xtt read_absorbance Measure Absorbance at 450nm incubation_xtt->read_absorbance Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_apoptosis_execution Apoptosis Execution This compound This compound ros Increased Reactive Oxygen Species (ROS) This compound->ros mito_stress Mitochondrial Stress ros->mito_stress caspase_activation Caspase Activation (e.g., Caspase-3) mito_stress->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Dipterocarpol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of Dipterocarpol using three common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Introduction to Antioxidant Activity Assays

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. Antioxidants are crucial molecules that can neutralize these harmful radicals, thereby preventing cellular damage. The evaluation of the antioxidant potential of natural compounds like this compound is a critical step in the discovery and development of new therapeutic agents. The assays presented here measure different aspects of antioxidant activity, providing a comprehensive profile of the compound's potential.

  • DPPH Assay: This assay measures the capacity of an antioxidant to act as a hydrogen atom donor to scavenge the stable DPPH free radical.[1][2][3]

  • ABTS Assay: This method assesses the ability of an antioxidant to quench the ABTS radical cation (ABTS•+) through either hydrogen atom donation or electron transfer.

  • FRAP Assay: The FRAP assay evaluates the reducing power of an antioxidant, specifically its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[4][5][6][7]

Quantitative Data Summary

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC₅₀ (µg/mL)
This compound1015.2 ± 1.865.8
2530.5 ± 2.1
5048.9 ± 2.5
10075.3 ± 3.0
20092.1 ± 1.5
Ascorbic Acid (Standard)552.3 ± 2.24.8

IC₅₀: The concentration of the test compound required to scavenge 50% of the DPPH radicals.[2] A lower IC₅₀ value indicates higher antioxidant activity.[2]

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC₅₀ (µg/mL)TEAC (Trolox Equivalent Antioxidant Capacity)
This compound518.9 ± 2.042.50.85
1035.1 ± 2.4
2558.7 ± 2.8
5085.4 ± 3.1
10094.2 ± 1.9
Trolox (Standard)2.551.5 ± 2.62.41.00

TEAC: The concentration of Trolox with the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundConcentration (µg/mL)Absorbance at 593 nm (Mean ± SD)FRAP Value (µM Fe²⁺/g)
This compound250.185 ± 0.012850
500.355 ± 0.021
1000.680 ± 0.035
2001.250 ± 0.050
FeSO₄ (Standard)100 µM0.450 ± 0.025-

FRAP values are calculated from a standard curve of FeSO₄ and expressed as micromoles of Fe²⁺ equivalents per gram of the compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is a purple-colored solution, to the non-radical form, DPPH-H, which is yellow, in the presence of a hydrogen-donating antioxidant.[1][3] The discoloration is measured spectrophotometrically at 517 nm.[3]

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to avoid degradation.[3]

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the various concentrations of this compound or the standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the DPPH solution with the sample.

    The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured at 734 nm.[4]

Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio) and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[4]

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control (Trolox).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the various concentrations of this compound or the standard.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the control well, add 20 µL of methanol and 180 µL of the ABTS•+ working solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes in the dark.[4]

    • Measure the absorbance at 734 nm using a microplate reader.[4]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the sample).

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

    The IC₅₀ value is determined similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) can also be calculated by comparing the antioxidant activity of this compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium.[7] The change in absorbance is measured at 593 nm.[4]

Materials and Reagents:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6][7]

    • Warm the reagent to 37°C before use.[7]

  • Preparation of Test Compound and Standard Curve:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 25, 50, 100, 200 µg/mL).

    • Prepare a standard curve using different concentrations of FeSO₄ (e.g., 100 to 1000 µM).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the various concentrations of this compound, standard FeSO₄ solutions, or the solvent (for the blank).

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4-30 minutes (the exact time should be optimized and consistent).[8]

    • Measure the absorbance at 593 nm using a microplate reader.[7]

  • Calculation:

    • Plot the absorbance of the FeSO₄ standards against their concentrations to create a standard curve.

    • The FRAP value of this compound is determined from the standard curve and is expressed as µM of Fe²⁺ equivalents per gram of the compound.

Visualized Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Incubation & Measurement cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare this compound Serial Dilutions add_sample Add 100 µL Sample/Standard to 96-well plate prep_sample->add_sample prep_std Prepare Standard (e.g., Ascorbic Acid) Serial Dilutions prep_std->add_sample add_sample->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC₅₀ Value calculate->determine_ic50

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Incubation & Measurement cluster_analysis Data Analysis prep_abts_stock Prepare ABTS•+ Stock Solution (12-16h incubation) prep_abts_work Prepare ABTS•+ Working Solution prep_abts_stock->prep_abts_work add_abts Add 180 µL ABTS•+ Working Solution prep_abts_work->add_abts prep_sample Prepare this compound Serial Dilutions add_sample Add 20 µL Sample/Standard to 96-well plate prep_sample->add_sample prep_std Prepare Standard (e.g., Trolox) Serial Dilutions prep_std->add_sample add_sample->add_abts incubate Incubate 6 min in the dark add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC₅₀ & TEAC calculate->determine_ic50

Caption: ABTS Radical Scavenging Assay Workflow.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Incubation & Measurement cluster_analysis Data Analysis prep_frap Prepare Fresh FRAP Reagent (10:1:1 ratio) add_frap Add 180 µL FRAP Reagent prep_frap->add_frap prep_sample Prepare this compound Serial Dilutions add_sample Add 20 µL Sample/Standard to 96-well plate prep_sample->add_sample prep_std Prepare FeSO₄ Standard Curve Solutions prep_std->add_sample add_sample->add_frap incubate Incubate at 37°C add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure plot_curve Plot FeSO₄ Standard Curve measure->plot_curve calculate_frap Calculate FRAP Value (µM Fe²⁺/g) plot_curve->calculate_frap

Caption: FRAP (Ferric Reducing Antioxidant Power) Assay Workflow.

References

Application Notes and Protocols for Anti-inflammatory Assays of Dipterocarpol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory properties of Dipterocarpol, a natural dammarane triterpenoid. While direct quantitative data on the nitric oxide (NO) inhibitory activity of this compound is not extensively documented in publicly available literature, this document outlines detailed protocols for relevant in vitro assays and summarizes the known anti-inflammatory effects of its derivatives and related compounds. This information is intended to guide researchers in designing and executing experiments to elucidate the anti-inflammatory profile of this compound.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a tetracyclic triterpenoid belonging to the dammarane family, commonly isolated from plants of the Dipterocarpaceae family. Triterpenoids as a class are well-recognized for their diverse pharmacological activities, including potent anti-inflammatory effects. While research on this compound itself is emerging, studies on its derivatives and extracts from Dipterocarpus species suggest significant potential in modulating inflammatory pathways. A novel derivative of this compound has been shown to inhibit the NLRP3 inflammasome, a key component in the inflammatory response, suggesting a mechanism for its anti-inflammatory action[1][2]. Furthermore, ethanol extracts of Dipterocarpus tuberculatus, a related species, have demonstrated the ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) and to inhibit the NF-κB signaling pathway[3].

Key Anti-inflammatory Assays for this compound

Nitric Oxide (NO) Inhibition Assay in Macrophages

Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages, such as the RAW 264.7 cell line, produce large amounts of NO upon stimulation with LPS, through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibitory activity.

Quantitative Data Summary:

Compound/ExtractAssay SystemIC50 ValueReference
Cypaliuruside TLPS-stimulated RAW 264.7 cells7.6 µM[4]
Cypaliuruside ULPS-stimulated RAW 264.7 cells8.1 µM[4]
Notoginsenosides (various)LPS-stimulated RAW 264.7 cellsSignificant inhibition at 50 µM[5][6]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

Materials:

  • RAW 264.7 macrophage cell line

  • This compound (dissolved in a suitable solvent like DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).

  • Inflammatory Stimulation: Stimulate the cells with LPS (final concentration of 1 µg/mL) and incubate for a further 24 hours.

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

    • Add 50 µL of Griess Reagent (mix equal volumes of Solution A and Solution B immediately before use) to each well containing the supernatant and standards.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100

Workflow Diagram:

experimental_workflow cluster_setup Cell Culture Setup cluster_treatment Treatment and Stimulation cluster_assay Griess Assay seed_cells Seed RAW 264.7 cells (5x10^4 cells/well) incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_this compound Add this compound (various concentrations) incubate_24h_1->add_this compound incubate_1h Incubate 1h add_this compound->incubate_1h add_lps Add LPS (1 µg/mL) incubate_1h->add_lps incubate_24h_2 Incubate 24h add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_15min Incubate 15 min add_griess->incubate_15min read_absorbance Read Absorbance (540 nm) incubate_15min->read_absorbance

Workflow for the Nitric Oxide Inhibition Assay.

Investigation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound and related compounds are likely mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

Principle: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. An ethanol extract of Dipterocarpus tuberculatus has been shown to block the activation of NF-κB by preventing the phosphorylation of its upstream enzymes IKK and Akt[3].

Signaling Pathway Diagram:

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) (Active) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Transcription This compound This compound (Proposed Inhibition) This compound->IKK Inhibits western_blot_workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture & Treatment protein_extraction Protein Extraction cell_culture->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (iNOS, COX-2, β-actin) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection band_quant Band Quantification detection->band_quant normalization Normalization to Loading Control band_quant->normalization

References

Application Notes and Protocols for Enzyme Inhibition Assays of Dipterocarpol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipterocarpol, a triterpenoid compound predominantly isolated from the resin of Dipterocarpus species, has garnered significant interest in the scientific community for its diverse pharmacological activities. Among these, its potential as an enzyme inhibitor, particularly against α-glucosidase, presents a promising avenue for the development of novel therapeutics for metabolic disorders such as type 2 diabetes. This document provides detailed application notes and standardized protocols for conducting enzyme inhibition assays of this compound, with a primary focus on α-glucosidase.

α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a well-established strategy for managing hyperglycemia.

These application notes offer a comprehensive guide, including protocols for the isolation of this compound, the in vitro α-glucosidase inhibition assay, and data analysis. The provided information is intended to assist researchers in the standardized evaluation of this compound and its derivatives as potential α-glucosidase inhibitors.

Data Presentation: Inhibitory Activity of this compound and Its Derivatives

The following table summarizes the reported in vitro α-glucosidase inhibitory activities of this compound and its synthesized derivatives. The 50% inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

CompoundIC50 (µM)Source Organism of EnzymeReference
This compound Derivative 12.67Saccharomyces cerevisiae[1]
3-Oxo-dammarane-2(E)-benzylidene (p-hydroxy)0.753Saccharomyces cerevisiae[1]
3-Oxo-dammarane-2(E)-benzylidene (p-carbonyl)0.204Saccharomyces cerevisiae[1]
Acarbose (Positive Control)174.90Saccharomyces cerevisiae[1]

Experimental Protocols

Isolation of this compound from Dipterocarpus alatus Resin

This protocol describes the extraction and isolation of this compound from the oleoresin of Dipterocarpus alatus.[2]

Materials:

  • Resin of Dipterocarpus alatus

  • n-hexane

  • Dichloromethane (CH2Cl2)

  • Water

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Collect the resin from Dipterocarpus alatus.

  • To 4.0 kg of resin, add 2 L of water.

  • Perform successive extractions with n-hexane (4 x 2 L) followed by dichloromethane (3 x 2 L) at room temperature using a separatory funnel.

  • Combine the respective organic extracts.

  • Evaporate the solvents from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude n-hexane and dichloromethane extracts.

  • This compound can be further purified from the crude extracts using silica gel column chromatography.

In Vitro α-Glucosidase Inhibition Assay

This protocol details the procedure for evaluating the α-glucosidase inhibitory activity of this compound and its derivatives using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[3][4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound or its derivatives (test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.2 U/mL.

    • Dissolve pNPG in the phosphate buffer to a final concentration of 1 mM.

    • Prepare a 1 M sodium carbonate solution in deionized water.

    • Dissolve the test compounds (this compound, derivatives) and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of desired concentrations.

  • Assay Protocol:

    • Add 50 µL of phosphate buffer to each well of a 96-well microplate.

    • Add 20 µL of the test compound solution (or acarbose for positive control, or buffer for the blank) to the respective wells.

    • Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank wells (add 20 µL of buffer instead).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 100 µL of 1 M sodium carbonate solution to all wells.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the control (enzyme + buffer + substrate).

      • Abs_sample is the absorbance of the sample (enzyme + test compound + substrate).

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of Carbohydrate Digestion and Inhibition

CarbohydrateDigestion Polysaccharides Dietary Carbohydrates (Starch, Sucrose) AlphaAmylase Salivary & Pancreatic α-Amylase Polysaccharides->AlphaAmylase Digestion Disaccharides Disaccharides (Maltose, Sucrose) AlphaGlucosidase α-Glucosidase (Intestinal Brush Border) Disaccharides->AlphaGlucosidase Hydrolysis Monosaccharides Monosaccharides (Glucose) Bloodstream Bloodstream (Increased Blood Glucose) Monosaccharides->Bloodstream Absorption AlphaAmylase->Disaccharides AlphaGlucosidase->Monosaccharides This compound This compound This compound->AlphaGlucosidase Inhibition Inhibition

Caption: Carbohydrate digestion pathway and the inhibitory action of this compound on α-glucosidase.

Experimental Workflow for Screening this compound

ExperimentalWorkflow start Start isolation Isolation of this compound from Natural Source start->isolation purification Purification & Characterization (e.g., Chromatography, NMR) isolation->purification inhibition_assay In Vitro α-Glucosidase Inhibition Assay purification->inhibition_assay assay_prep Preparation of Assay Reagents (Enzyme, Substrate, Buffers) assay_prep->inhibition_assay data_collection Data Collection (Absorbance Measurement) inhibition_assay->data_collection data_analysis Data Analysis (% Inhibition, IC50 Calculation) data_collection->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies (Optional) data_analysis->sar_studies end End data_analysis->end sar_studies->end

Caption: General experimental workflow for screening this compound as an α-glucosidase inhibitor.

References

Application Notes and Protocols for Studying Dipterocarpol Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the cellular effects of Dipterocarpol, a natural triterpenoid with demonstrated cytotoxic and apoptosis-inducing properties against various cancer cell lines. The following protocols and data are designed to facilitate research into its mechanism of action and potential as a therapeutic agent.

Overview of this compound's Biological Activity

This compound has been identified as a promising bioactive compound, exhibiting significant cytotoxic effects against several cancer cell lines, including human hepatocellular carcinoma (HepG2), cervical adenocarcinoma (HeLa), and others.[1] While its precise mechanisms are still under investigation, current evidence suggests that this compound induces apoptosis, potentially through the generation of reactive oxygen species (ROS).[1] Further research is warranted to elucidate its impact on cell cycle progression and inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)
HepG2Human Hepatocellular Carcinoma24.2 ± 0.9
HeLaHuman Cervical Adenocarcinoma41.1 ± 4.0
JurkatHuman T-cell Leukemia> 221.4

Data sourced from a study by Laphookhieo et al. (2022).[1]

Table 2: Apoptosis Induction in Jurkat Cells by this compound

Treatment Concentration% Total Apoptosis
1 x IC50Data not available
2 x IC50Increased apoptosis observed

Qualitative data suggests a dose-dependent increase in apoptosis.[1] Further quantitative studies are recommended.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

Cell Culture and Maintenance

General Protocol for Mammalian Cell Lines:

  • Cell Lines: Obtain cancer cell lines of interest (e.g., HepG2, HeLa, Jurkat) from a reputable cell bank.

  • Culture Media: Culture HepG2 and HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Culture Jurkat cells in RPMI-1640 medium with the same supplements.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage adherent cells (HepG2, HeLa) upon reaching 80-90% confluency. Split suspension cells (Jurkat) every 2-3 days to maintain optimal cell density.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Replace the medium in each well with the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at desired concentrations (e.g., 1x and 2x IC50) for 24 hours.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, wash with serum-containing media, and then with cold PBS.

    • Suspension cells: Collect cells by centrifugation and wash with cold PBS.

  • Staining:

    • Resuspend 1-5 x 10^5 cells in 500 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 5-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest and wash cells with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blotting

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

  • Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, p53, p-IκBα, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Investigating this compound's Effects

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Biological Assays cluster_molecular_analysis Molecular Analysis cell_culture Cell Culture (e.g., HepG2, HeLa, Jurkat) treatment This compound Treatment (Varying Concentrations & Times) cell_culture->treatment mtt Cytotoxicity Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI) treatment->cell_cycle western_blot Western Blotting treatment->western_blot

Caption: A generalized workflow for studying the cellular effects of this compound.

Postulated Apoptosis Signaling Pathway of this compound

apoptosis_pathway This compound This compound ros Increased ROS This compound->ros mitochondria Mitochondria ros->mitochondria bcl2_family Bcl-2 Family Modulation (↑Bax / ↓Bcl-2) mitochondria->bcl2_family Stress Signal cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A proposed intrinsic apoptosis pathway induced by this compound.

Potential NF-κB Signaling Inhibition by this compound

nfkb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Activation inflammatory_stimuli->ikk ikb_p IκBα Phosphorylation ikk->ikb_p ikb_d IκBα Degradation ikb_p->ikb_d nfkb_translocation NF-κB Nuclear Translocation ikb_d->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_translocation->gene_transcription This compound This compound This compound->ikk Inhibition?

Caption: A hypothetical model of this compound's inhibitory effect on the NF-κB pathway.

References

Animal Models for In-Vivo Testing of Dipterocarpol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in-vivo evaluation of Dipterocarpol, a natural triterpenoid with demonstrated therapeutic potential. The following sections outline experimental designs for assessing its anti-cancer, anti-inflammatory, and neuroprotective properties in established animal models.

Anti-Cancer Activity of this compound

This compound has exhibited significant cytotoxic effects against a range of cancer cell lines in vitro, including liver, cervical, and leukemia cells.[1][2] The following protocols describe the use of a xenograft mouse model to evaluate the in-vivo anti-tumor efficacy of this compound.

Animal Model: Human Tumor Xenograft in Immunocompromised Mice

This model is widely used to assess the efficacy of anti-cancer compounds on human tumors grown in a living organism.[3][4]

1.1.1. Data Presentation: In-Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µg/mL)Reference
HepG2Human Hepatocellular Carcinoma24.2 ± 0.9[2]
HeLaHuman Cervical Adenocarcinoma41.1 ± 4.0[2]
JurkatHuman T-cell Leukemia> 221.4[2]
HCT 116Human Colon Carcinoma-[5]
SK-LU-1Human Lung Adenocarcinoma-[5]
U937Human Myeloid Leukemia23.6 ± 1.5 (for a this compound-rich extract)[5]
SiHaHuman Cervix Adenocarcinoma-[5]

Note: The data for HCT 116, SK-LU-1, and SiHa cell lines are from studies on Dipterocarpus alatus oleo-resin and its byproducts, which are rich in this compound.[5] The U937 data is for a byproduct with high this compound concentration.

Experimental Protocol: Xenograft Tumor Model

1.2.1. Cell Culture and Implantation

  • Culture human cancer cells (e.g., HepG2 for liver cancer) in appropriate media until they reach the logarithmic growth phase.

  • Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID).[4]

1.2.2. Treatment Protocol

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups.

  • Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

  • Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 10, 25, and 50 mg/kg body weight) daily or on a specified schedule for a set period (e.g., 21 days).

  • The control group should receive the vehicle only. A positive control group treated with a standard chemotherapeutic agent (e.g., cisplatin) can also be included.

1.2.3. Efficacy Evaluation

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

  • Perform histopathological analysis of the tumors and major organs to assess for necrosis, apoptosis, and any potential toxicity.

  • Analyze tumor lysates for biomarkers of apoptosis (e.g., caspase-3, Bax, Bcl-2) and cell proliferation (e.g., Ki-67) via Western blotting or immunohistochemistry.

Visualization: Proposed Anti-Cancer Workflow

anticancer_workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies invitro_cell Cancer Cell Lines (e.g., HepG2, HeLa) invitro_treat This compound Treatment invitro_cell->invitro_treat invitro_assay Cytotoxicity Assays (MTT, etc.) invitro_treat->invitro_assay tumor_implant Tumor Cell Implantation invitro_assay->tumor_implant Select Cell Line animal_model Immunocompromised Mice (e.g., BALB/c nude) animal_model->tumor_implant treatment This compound Administration tumor_implant->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring analysis Endpoint Analysis: Tumor Weight, Histology, Biomarkers monitoring->analysis

Workflow for in-vivo anti-cancer testing of this compound.

Anti-Inflammatory Activity of this compound

Extracts from the Dipterocarpus species have shown anti-inflammatory properties in vivo.[6][7][8] The carrageenan-induced paw edema model is a classic and reliable method to screen for acute anti-inflammatory activity.[9][10][11]

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is based on the principle that the injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema.[12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema

2.2.1. Animals

  • Use male or female Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatize the animals for at least one week before the experiment.

2.2.2. Treatment Protocol

  • Fast the rats overnight with free access to water.

  • Administer this compound (e.g., 25, 50, and 100 mg/kg, p.o. or i.p.) or a reference drug (e.g., Indomethacin, 10 mg/kg, p.o.) one hour before carrageenan injection.

  • The control group receives the vehicle only.

2.2.3. Induction and Measurement of Edema

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

2.2.4. Biochemical Analysis

  • At the end of the experiment, collect blood samples for the analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

  • Excise the paw tissue for histopathological examination and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Visualization: Signaling Pathway in Inflammation

inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1_4 IRAK1/4 MyD88->IRAK1_4 TAK1 TAK1 IRAK1_4->TAK1 MKK4_7 MKK4/7 TAK1->MKK4_7 JNK2 JNK2 MKK4_7->JNK2 AP1 AP-1 JNK2->AP1 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Pro_inflammatory_Cytokines This compound This compound This compound->IRAK1_4 Inhibition

Proposed inhibitory effect of this compound on the IRAK1/AP-1 pathway.

Neuroprotective Activity of this compound

Terpenoids have been investigated for their neuroprotective effects.[14] The scopolamine-induced amnesia model is a well-established method for evaluating the potential of compounds to treat cognitive deficits, particularly those associated with Alzheimer's disease.[15][16][17][18]

Animal Model: Scopolamine-Induced Amnesia in Mice

Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment in rodents, mimicking some of the cognitive symptoms of Alzheimer's disease.[15]

Experimental Protocol: Scopolamine-Induced Amnesia

3.2.1. Animals

  • Use male Swiss albino or C57BL/6 mice (20-25 g).

  • Acclimatize the animals and handle them for several days before the behavioral tests.

3.2.2. Treatment Protocol

  • Administer this compound (e.g., 10, 25, and 50 mg/kg, p.o.) for a specified period (e.g., 7-14 days).

  • The control group receives the vehicle. A positive control group can be treated with a standard nootropic drug like Piracetam.

  • On the day of the behavioral test, administer the final dose of this compound 60 minutes before the test.

  • Induce amnesia by injecting scopolamine (1 mg/kg, i.p.) 30 minutes before the test.

3.2.3. Behavioral Assessments

  • Y-Maze Test (for spatial working memory):

    • Place the mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries.

    • Calculate the percentage of spontaneous alternation using the formula: % Alternation = [(Number of alternations) / (Total arm entries - 2)] x 100 An alternation is defined as entries into three different arms on consecutive choices.

  • Morris Water Maze (for spatial learning and memory):

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 4-5 consecutive days. Record the escape latency (time to find the platform).

    • Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

3.2.4. Biochemical Analysis

  • After the behavioral tests, euthanize the animals and collect their brains.

  • Homogenize the hippocampus and cortex to measure levels of acetylcholine (ACh) and the activity of acetylcholinesterase (AChE).

  • Assess markers of oxidative stress (e.g., malondialdehyde, glutathione) in the brain tissue.

Visualization: Experimental Workflow for Neuroprotection Assay

neuroprotection_workflow cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Biochemical Analysis animal_prep Acclimatized Mice diptero_admin This compound Administration (7-14 days) animal_prep->diptero_admin scop_admin Scopolamine Injection (30 min pre-test) diptero_admin->scop_admin y_maze Y-Maze Test scop_admin->y_maze mwm Morris Water Maze scop_admin->mwm brain_extract Brain Tissue Extraction y_maze->brain_extract mwm->brain_extract biochem_assays ACh/AChE Levels, Oxidative Stress Markers brain_extract->biochem_assays

Workflow for in-vivo neuroprotection testing of this compound.

Pharmacokinetic and Toxicity Studies

Prior to efficacy studies, it is crucial to determine the pharmacokinetic profile and toxicity of this compound.

Data Presentation: Predicted Pharmacokinetic Parameters

No in-vivo pharmacokinetic data for this compound is currently available. The following are key parameters to be determined.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F Bioavailability (for oral administration)
Experimental Protocols

4.2.1. Acute Toxicity Study (LD50 Determination)

  • Use a sufficient number of mice or rats, divided into groups.

  • Administer single, escalating doses of this compound to different groups.

  • Observe the animals for signs of toxicity and mortality over a 14-day period.

  • The LD50 value can be calculated using appropriate statistical methods.[19]

4.2.2. Sub-Acute Toxicity Study

  • Administer repeated doses of this compound (e.g., daily for 28 days) to rodents at three different dose levels (low, medium, high).[20]

  • Monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption.

  • At the end of the study, collect blood for hematological and biochemical analysis.

  • Perform a complete necropsy and histopathological examination of major organs.[21]

4.2.3. Pharmacokinetic Study

  • Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to cannulated rats or mice.[22][23][24]

  • Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).[25]

  • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters using appropriate software.[22]

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific research goals and institutional guidelines for animal care and use. All animal experiments must be conducted in accordance with ethical regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Dipterocarpol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various Dipterocarpol derivatives and protocols for screening their biological activities. The information is intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.

Introduction

This compound is a naturally occurring dammarane-type triterpenoid that has garnered significant interest in the scientific community due to its diverse biological activities. As a versatile starting material, its chemical structure allows for a wide range of modifications, leading to the synthesis of novel derivatives with potentially enhanced therapeutic properties. This document outlines the synthesis of several classes of this compound derivatives and details the protocols for evaluating their bioactivity, with a focus on anti-diabetic, cytotoxic, and neuroprotective potential.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the quantitative data for the bioactivity of various synthesized this compound derivatives, allowing for easy comparison of their potency.

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives

Compound IDDerivative TypeIC50 (µM)Reference
3l 3-Oxo-dammarane-2(E)-benzylidene (p-hydroxy)0.753[1]
3m 3-Oxo-dammarane-2(E)-benzylidene (p-carbonyl)0.204[1]
4 Mono-benzylidene derivative of hollongdione2.67[2]
Acarbose (Reference Drug)174.90[1]

Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound IDDerivative TypeCell LineIC50 (µM)Reference
Compound 4 Alkyl triphenylphosphonium derivativeMCF-71.84[3]
Compound 2 Alkyl triphenylphosphonium derivativeMCF-72.13[3]
This compound (Parent Compound)MCF-7> 100[3]
This compound (Parent Compound)HepG224.2 ± 0.9 (µg/mL)[4]
This compound (Parent Compound)HeLa41.1 ± 4.0 (µg/mL)[4]
This compound (Parent Compound)JurkatInactive (>221.4 µg/mL)[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key bioactivity screening assays.

Synthesis of this compound Derivatives

1. Synthesis of 3-Oxo-dammarane-2(E)-arylidene Derivatives (Claisen-Schmidt Condensation) [1]

This protocol describes the synthesis of arylidene derivatives at the C2 position of the this compound skeleton, which have shown potent α-glucosidase inhibitory activity.

  • Materials: 3-oxo-dipterocarpol, aromatic aldehydes, potassium hydroxide (KOH), ethanol (EtOH).

  • Procedure:

    • Dissolve 3-oxo-dipterocarpol in ethanol.

    • Add the appropriate aromatic aldehyde to the solution.

    • Add a solution of 40% KOH in ethanol dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired C2(E)-arylidene derivative.

2. Synthesis of Oxime and Lactone Derivatives

The synthesis of oxime and lactone derivatives from this compound has been reported to yield compounds with anti-diabetic properties.

  • General Procedure for Oxime Ester Synthesis:

    • React this compound with hydroxylamine hydrochloride and triethylamine in ethanol to produce the oxime derivative.

    • Acylate the resulting oxime with various carboxylic acids or acid chlorides in the presence of a coupling agent like DCC and a catalyst like DMAP in a solvent such as dichloromethane (CH2Cl2).

    • Stir the reaction at room temperature and monitor by TLC.

    • After completion, filter the reaction mixture and evaporate the solvent.

    • Purify the residue by silica gel column chromatography.

  • General Procedure for Lactone Synthesis:

    • Oxidize this compound using an oxidizing agent like chromium trioxide (CrO3) in acetic acid to yield an intermediate.

    • Reduce the intermediate using a reducing agent such as sodium borohydride (NaBH4) in methanol.

    • The resulting product can then be further modified, for example, by esterification with carboxylic acids using DCC and DMAP.

    • Purify the final lactone derivatives by silica gel column chromatography.

Bioactivity Screening Protocols

1. α-Glucosidase Inhibition Assay [5][6]

This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.

  • Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, test compounds (this compound derivatives), acarbose (positive control), phosphate buffer (pH 6.8), sodium carbonate (Na2CO3).

  • Procedure:

    • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, add the test compound solution, α-glucosidase solution, and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding Na2CO3 solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

    • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

2. Cytotoxicity Screening: MTT Assay [7][8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Human cancer cell lines (e.g., MCF-7, HepG2, HeLa), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., SDS-HCl).

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

3. Cholinesterase Inhibitory Activity Assay [9][10]

This assay is employed to screen for compounds that can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the pathogenesis of Alzheimer's disease.

  • Materials: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE), acetylthiocholine iodide (ATCI) or butyrylthiocholine chloride (BTCI) as substrates, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), test compounds, galantamine (positive control), phosphate buffer (pH 8.0).

  • Procedure:

    • In a 96-well plate, add the test compound, DTNB, and the respective cholinesterase enzyme solution in phosphate buffer.

    • Incubate the mixture at room temperature for a short period.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Measure the absorbance of the yellow product kinetically or at a fixed time point at 412 nm.

    • Calculate the percentage of inhibition and determine the IC50 values for each compound.

Visualization of Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthetic Workflow: C2(E)-Arylidene Derivatives This compound This compound Oxidation Oxidation (e.g., PCC, DMP) This compound->Oxidation ThreeOxo 3-Oxo-dipterocarpol Oxidation->ThreeOxo Condensation Claisen-Schmidt Condensation (KOH, EtOH) ThreeOxo->Condensation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Condensation Derivative C2(E)-Arylidene Derivative Condensation->Derivative

Caption: Synthetic workflow for C2(E)-arylidene derivatives of this compound.

G cluster_pathway NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 K_efflux K+ Efflux PAMPs_DAMPs->K_efflux NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_Transcription NLRP3 Transcription NFkB->NLRP3_Transcription IL1B Mature IL-1β (Inflammation) Pro_IL1B->IL1B NLRP3_inactive Inactive NLRP3 NLRP3_Transcription->NLRP3_inactive Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome K_efflux->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Inflammasome->Pro_Casp1 activates Casp1->Pro_IL1B cleavage Dipterocarpol_Derivative This compound Derivative Dipterocarpol_Derivative->Inflammasome Inhibits

Caption: Potential inhibition of the NLRP3 inflammasome by a this compound derivative.

G cluster_workflow Bioactivity Screening Workflow Start Synthesized This compound Derivatives Primary_Screening Primary Screening (e.g., α-glucosidase assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cytotoxicity, Cholinesterase) Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Mechanism_Study Mechanism of Action (Signaling Pathway Analysis) Lead_Selection->Mechanism_Study End Preclinical Development Mechanism_Study->End

Caption: General workflow for the bioactivity screening of synthesized derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Dipterocarpol HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Dipterocarpol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Peak tailing in HPLC is a common issue that can significantly impact the accuracy and resolution of your analytical results. For a large, hydrophobic, and neutral molecule like this compound, the causes of peak tailing can differ from those of polar or ionizable compounds. This guide will walk you through a systematic approach to identifying and resolving peak tailing in your this compound analysis.

My this compound peak is tailing. What are the most likely causes?

Peak tailing for a neutral, hydrophobic compound like this compound is often related to one or more of the following factors:

  • Secondary Interactions with the Stationary Phase: Even without ionizable groups, this compound can engage in secondary interactions with the silica backbone of the stationary phase, particularly with residual silanol groups.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[3] This can be either mass overload (too high a concentration) or volume overload (too large an injection volume).

  • Poor Sample Solubility: If this compound is not fully dissolved in the mobile phase or the injection solvent, it can lead to peak distortion.

  • Column Degradation: Over time, the performance of an HPLC column can degrade due to contamination or physical damage to the packed bed, resulting in peak tailing.[4]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[5]

The following flowchart provides a logical workflow for troubleshooting peak tailing in your this compound HPLC analysis.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_secondary_interactions Are there secondary interactions? check_overload->check_secondary_interactions No end Symmetrical Peak solution_overload->end solution_secondary_interactions Optimize mobile phase (e.g., change organic modifier, add acidic modifier) or use a different column (e.g., end-capped, different chemistry). check_secondary_interactions->solution_secondary_interactions Yes check_column_health Is the column performing correctly? check_secondary_interactions->check_column_health No solution_secondary_interactions->end solution_column_health Flush the column with a strong solvent, replace the guard column, or replace the analytical column. check_column_health->solution_column_health No check_extracolumn Are there extra-column effects? check_column_health->check_extracolumn Yes solution_column_health->end solution_extracolumn Minimize tubing length and diameter, check fittings for dead volume. check_extracolumn->solution_extracolumn Yes check_extracolumn->end No solution_extracolumn->end

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have about optimizing your this compound HPLC analysis to prevent peak tailing.

Q1: What are the ideal HPLC column characteristics for this compound analysis?

For a hydrophobic compound like this compound, a reversed-phase column is the standard choice. Here are some key characteristics to consider:

  • Stationary Phase: A C18 column is a good starting point. For highly hydrophobic compounds, a C30 column may provide better retention and selectivity.[6]

  • End-capping: To minimize secondary interactions with residual silanol groups, it is highly recommended to use a well-end-capped column.[5][7]

  • Particle Size: Smaller particle sizes (e.g., sub-2 µm or 3 µm) can improve efficiency and peak shape, but will also increase backpressure.

Q2: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase plays a critical role in achieving good peak shape for hydrophobic compounds.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC.[8] The choice between them can affect selectivity and peak shape. It is often beneficial to screen both during method development.[9]

  • Mobile Phase pH: Since this compound is a neutral compound, the pH of the mobile phase will not affect its ionization state. However, a low pH (e.g., adding 0.1% formic acid) can help to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions and improving peak shape.[10]

  • Additives: In some cases, the addition of a small amount of a competitive base, like triethylamine, to the mobile phase can help to block active silanol sites and reduce peak tailing, though this is less common with modern, high-purity silica columns.[11]

The following diagram illustrates the interaction between a neutral analyte like this compound and the stationary phase, highlighting the potential for secondary interactions that can lead to peak tailing.

G Analyte-Stationary Phase Interactions cluster_sp Stationary Phase cluster_analyte This compound (Analyte) silica Silica Backbone c18 C18 Chains silanol Residual Silanol (Si-OH) This compound This compound This compound->c18 Primary Hydrophobic Interaction (Good Chromatography) This compound->silanol Secondary Interaction (Peak Tailing)

References

Technical Support Center: Optimizing Mobile Phase for Dipterocarpol Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Dipterocarpol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting assistance for optimizing the mobile phase in both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) applications.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC mobile phase for this compound separation?

A good starting point for reversed-phase HPLC separation of this compound is a mobile phase consisting of acetonitrile and water (with a small amount of acidifier like trifluoroacetic acid) in a ratio of 80:20 (v/v)[1]. This has been shown to be effective using a C18 column[1].

Q2: How can I improve the peak shape of this compound in my HPLC chromatogram?

Poor peak shape, such as tailing or fronting, can often be addressed by modifying the mobile phase. Adding a small percentage (0.05-0.1%) of an acidifier like trifluoroacetic acid (TFA) or formic acid can help to protonate any interacting silanol groups on the stationary phase and improve peak symmetry[1]. Also, ensure that your sample is fully dissolved in a solvent compatible with the mobile phase.

Q3: My this compound peak is eluting too quickly (low retention time). How can I increase its retention?

To increase the retention time of this compound in reversed-phase HPLC, you need to decrease the polarity of the mobile phase. This can be achieved by decreasing the proportion of the organic solvent (e.g., acetonitrile) in your mobile phase[2][3]. A stepwise reduction in the organic modifier will lead to longer retention times.

Q4: I am not getting good separation between this compound and other components in my extract. What can I do?

To improve the resolution between this compound and other components, you can try several approaches:

  • Optimize the mobile phase composition: Systematically vary the ratio of your organic solvent and aqueous phase to find the optimal selectivity.

  • Try a different organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation as these solvents have different chemical properties[2][3].

  • Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method may not be sufficient. A gradient elution, where the mobile phase composition is changed over the course of the run, can often provide better separation for complex mixtures[4].

Q5: What are some suitable mobile phases for the TLC of this compound?

While specific TLC mobile phases for this compound are not extensively documented, it is a triterpenoid, and mobile phases used for this class of compounds can be a good starting point. Triterpenoids are generally of intermediate polarity. A common approach for their separation on silica gel plates is to use a mixture of a non-polar solvent and a moderately polar solvent. Good starting combinations to test include:

  • Hexane and Ethyl Acetate in various ratios (e.g., 9:1, 8:2, 7:3 v/v)[5][6].

  • Chloroform and Methanol in various ratios (e.g., 9.5:0.5, 9:1 v/v)[7].

The optimal ratio will depend on the specific components in your sample. It is recommended to test a range of solvent polarities to achieve the best separation.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
High Backpressure Blockage in the system (e.g., column frit, tubing). Mobile phase viscosity is too high.- Filter your sample and mobile phase. - Reverse flush the column (follow manufacturer's instructions). - Check for kinks in the tubing. - Consider using a mobile phase with lower viscosity (e.g., acetonitrile has a lower viscosity than methanol).
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase. Column overload. Sample solvent incompatible with mobile phase.- Add an acidifier (e.g., 0.1% TFA or formic acid) to the mobile phase. - Reduce the concentration of your sample. - Dissolve your sample in the mobile phase or a weaker solvent.
Variable Retention Times Inconsistent mobile phase preparation. Column temperature fluctuations. Pump malfunction.- Prepare fresh mobile phase and ensure accurate measurements. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure it is delivering a consistent flow rate.
No Peaks or Very Small Peaks Detector issue. Injection problem. Sample concentration too low.- Check that the detector lamp is on and at the correct wavelength (around 210 nm for this compound). - Ensure the injector is working correctly and the correct volume is being injected. - Increase the concentration of your sample.
Split Peaks Channeling in the column. Sample solvent is too strong.- Replace the column if it is old or has been subjected to high pressure. - Dissolve the sample in the initial mobile phase composition.
TLC Troubleshooting
Problem Potential Cause Suggested Solution
Spots are Streaking Sample is overloaded. Sample is not fully soluble in the mobile phase.- Dilute your sample and spot a smaller amount. - Add a small amount of a more polar solvent to your spotting solvent to improve solubility.
Rf values are too high (spots near the solvent front) The mobile phase is too polar.- Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane-ethyl acetate mixture).
Rf values are too low (spots near the baseline) The mobile phase is not polar enough.- Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane-ethyl acetate mixture).
Poor Separation of Spots The polarity of the mobile phase is not optimal.- Try a different solvent system with different selectivity (e.g., switch from a hexane-based system to a chloroform-based system). - Consider using a two-dimensional TLC approach with different mobile phases in each direction.
Spots are Faint or Not Visible The concentration of the compound is too low. The compound does not visualize under UV light.- Concentrate your sample before spotting. - Use a chemical staining reagent (e.g., vanillin-sulfuric acid or Liebermann-Burchard reagent) to visualize the spots.

Experimental Protocols

Protocol 1: HPLC Separation of this compound

This protocol is based on a published method for the analysis of this compound[1].

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Luna 5 µm C18, 150 x 3.9 mm)[1]

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • This compound standard or sample extract

  • Syringe filters (0.45 µm)

2. Mobile Phase Preparation:

  • Aqueous Phase (B): Add 0.5 mL of TFA to 1 L of ultrapure water to make a 0.05% TFA solution.

  • Organic Phase (A): HPLC grade acetonitrile.

  • Working Mobile Phase: Mix acetonitrile and 0.05% TFA in water in an 80:20 (v/v) ratio. Degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Column Temperature: 25°C[1]

  • Detection Wavelength: 210 nm[1]

  • Run Time: 70 minutes (isocratic)[1]

4. Sample Preparation:

  • Dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or the mobile phase). This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[8].

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Identify the this compound peak by comparing its retention time with that of a pure standard.

Protocol 2: TLC Method Development for this compound Separation

This protocol provides a general workflow for developing a TLC method for this compound.

1. Materials and Equipment:

  • TLC plates (silica gel 60 F254)

  • TLC developing tank

  • Capillary tubes for spotting

  • A selection of solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, methanol)

  • Visualization method: UV lamp (254 nm) and a staining reagent (e.g., vanillin-sulfuric acid).

2. Sample Preparation:

  • Dissolve your sample containing this compound in a volatile solvent (e.g., chloroform or ethyl acetate) at a concentration of approximately 1 mg/mL.

3. Mobile Phase Selection and Optimization:

  • Start with a binary solvent system of a non-polar solvent and a moderately polar solvent. A good starting point for triterpenoids is a mixture of hexane and ethyl acetate.

  • Prepare a series of mobile phases with varying ratios of these solvents (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate).

  • Spot your sample on separate TLC plates and develop each in a different mobile phase.

  • Observe the separation. The ideal mobile phase will result in an Rf value for this compound between 0.3 and 0.5 and good separation from other components.

  • If separation is still not optimal, try a different solvent system (e.g., chloroform:methanol).

4. TLC Development:

  • Pour a small amount of the selected mobile phase into the developing tank and place a piece of filter paper inside to saturate the atmosphere. Close the tank and let it equilibrate for 10-15 minutes.

  • Using a capillary tube, spot your sample onto the baseline of the TLC plate.

  • Place the plate in the developing tank, ensuring the solvent level is below the baseline.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front.

5. Visualization:

  • Dry the TLC plate.

  • Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

  • For enhanced visualization, spray the plate with a staining reagent like vanillin-sulfuric acid and gently heat it. Triterpenoids typically appear as purple or blue spots.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Initial Separation Problem isocratic_hplc Isocratic HPLC Method start->isocratic_hplc tlc_dev TLC Method Development start->tlc_dev assess_separation Assess Separation (Resolution, Peak Shape, Retention) isocratic_hplc->assess_separation tlc_dev->assess_separation is_separation_ok Separation Acceptable? assess_separation->is_separation_ok adjust_ratio Adjust Solvent Ratio (e.g., % Acetonitrile) is_separation_ok->adjust_ratio No end End: Optimized Method is_separation_ok->end Yes adjust_ratio->assess_separation change_solvent Change Organic Modifier (e.g., ACN to MeOH) adjust_ratio->change_solvent No Improvement add_modifier Add/Adjust Modifier (e.g., TFA, Formic Acid) adjust_ratio->add_modifier Peak Shape Issue change_solvent->assess_separation gradient_elution Implement Gradient Elution change_solvent->gradient_elution Complex Sample add_modifier->assess_separation gradient_elution->end

Caption: Workflow for optimizing chromatographic separation of this compound.

Caption: A logical troubleshooting guide for common HPLC issues.

References

Technical Support Center: Optimizing Dipterocarpol Extraction from Oleoresin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Dipterocarpol extracted from oleoresin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from oleoresin important?

This compound is a bioactive triterpenoid compound found in the oleoresin of trees from the Dipterocarpus genus.[1] It has garnered significant research interest due to its potential pharmacological activities, including cytotoxic effects against various cancer cell lines.[1][2] Efficient extraction of this compound is crucial for further preclinical and clinical investigations into its therapeutic applications.

Q2: What are the primary methods for extracting this compound from oleoresin?

The main approaches for this compound extraction involve preliminary processing of the raw oleoresin to concentrate the triterpenoid fraction, followed by solvent extraction and purification steps. Key methods include:

  • Degumming: This process removes phospholipids and waxes from the crude oleoresin, which can increase the relative content of this compound.[1]

  • Distillation: Heating the oleoresin can separate volatile sesquiterpenes from the less volatile triterpenes like this compound, leading to a concentrated triterpenoid resin.[1]

  • Solvent Extraction: This involves using organic solvents to dissolve this compound from the oleoresin or its processed byproducts.[3]

  • Crystallization: This is a crucial purification step to isolate pure this compound from the crude extract.[2]

  • Column Chromatography: This technique is used to separate this compound from other compounds in the extract based on their different affinities for the stationary and mobile phases.[4]

Q3: What are the common impurities encountered during this compound extraction?

Crude oleoresin contains various substances that can be considered impurities in the context of this compound extraction. These include:

  • Sesquiterpenes (e.g., α-gurjunene, caryophyllene)[1]

  • Other triterpenes[1]

  • Phospholipids and waxes[1]

  • Sugars[1]

  • Free fatty acids[1]

  • Steroids[1]

  • Trace metals[1]

  • Pigments and other coloring agents

Troubleshooting Guides

Low this compound Yield
Potential Cause Recommended Solution
Incomplete Initial Processing Ensure the degumming and/or distillation processes are carried out effectively to concentrate the triterpenoid fraction before solvent extraction. Incomplete removal of volatile components or gums can hinder solvent access to this compound.
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. For triterpenoids like this compound, polar organic solvents such as ethanol and methanol are generally effective.[5] Experiment with different solvents and solvent mixtures to find the optimal one for your specific oleoresin source.
Insufficient Extraction Time or Temperature The extraction process may require more time or a higher temperature to be efficient.[5] For maceration, increase the soaking time and ensure regular agitation. For methods like Soxhlet extraction, ensure an adequate number of extraction cycles.[5] However, be cautious of using excessively high temperatures that could degrade this compound.[6]
Poor Solvent-to-Solid Ratio An inadequate volume of solvent may not be sufficient to dissolve all the this compound present in the oleoresin.[5] Increasing the solvent-to-solid ratio can improve the extraction yield.[7]
Loss of Compound During Solvent Evaporation Overheating during the removal of the solvent can lead to the degradation of the target compound.[5] Use a rotary evaporator at a controlled, low temperature (e.g., below 40°C) to concentrate the extract.[8]
Purity Issues
Potential Cause Recommended Solution
Presence of Co-extracted Impurities The initial crude extract will likely contain other lipid-soluble compounds. Multiple purification steps are usually necessary.
Ineffective Crystallization Crystallization is a key step for purification. If crystals do not form or are of poor quality, try the following: - Seeding: Add a small crystal of pure this compound to the saturated solution to initiate crystallization.[9] - Slow Evaporation/Cooling: Allow the solvent to evaporate slowly or cool the solution gradually to promote the formation of larger, purer crystals.[10] - Solvent System Optimization: Experiment with different solvent and anti-solvent combinations to find the ideal conditions for this compound crystallization.[10]
Incomplete Separation during Chromatography If using column chromatography, the choice of stationary phase (e.g., silica gel) and mobile phase (eluent) is crucial.[11] Optimize the solvent system to achieve good separation between this compound and other components. Gradient elution may be necessary to separate compounds with similar polarities.
Formation of Emulsions during Liquid-Liquid Extraction Emulsions can form when partitioning the extract between two immiscible solvents, trapping the target compound and impurities. To prevent or break emulsions, you can: - Gently swirl instead of vigorously shaking the separatory funnel.[12] - Add a small amount of a different organic solvent to alter the properties of the organic phase.[12] - Use phase separation filter paper.[12]

Quantitative Data Summary

Table 1: Comparison of this compound Content in Processed and Unprocessed Oleoresin

Sample This compound Content (mg/g of dry residue) Reference
Raw Oleo-resin53.9 ± 2.5[1]
Byproduct from Degumming Process (DG)260.4 ± 2.9[1]
Byproduct from Distillation Process (DT)162.7 ± 1.9[1]

Table 2: Factors Influencing Triterpenoid Extraction Yield

Factor Effect on Yield Considerations Reference
Solvent Polarity The choice of solvent significantly impacts extraction efficiency. Polar solvents like ethanol and methanol are often effective for triterpenoids.The optimal solvent may vary depending on the specific oleoresin composition. A mixture of solvents can sometimes improve yield.[5][13][14]
Temperature Increasing temperature generally increases extraction yield by enhancing solvent penetration and solubility.Excessively high temperatures can lead to the degradation of thermolabile compounds.[6][15][16]
Extraction Time Longer extraction times generally lead to higher yields, up to a certain point where equilibrium is reached.Prolonged extraction times at high temperatures can increase the risk of compound degradation.[13][17]
Solid-to-Liquid Ratio A higher solvent-to-solid ratio generally improves extraction efficiency.Using a very large excess of solvent can be costly and time-consuming to remove.[7]
Particle Size Grinding the raw material increases the surface area available for solvent contact, improving extraction efficiency.For oleoresin, ensuring it is well dispersed in the solvent is key.[5]

Experimental Protocols

Protocol 1: Degumming of Oleoresin
  • Preparation: In a suitable reaction vessel, heat 400 mL of raw Dipterocarpus oleoresin to 100°C.

  • Addition of Alkali: In a separate container, prepare a 6% sodium hydroxide solution in water. Add 100 mL of this solution to the heated oleoresin.

  • Stirring: Stir the mixture vigorously at 100°C for 20 minutes.

  • Cooling and Separation: Allow the mixture to cool to room temperature and leave it undisturbed for 24 hours. During this time, the mixture will separate into an oil layer and a resinous byproduct (degummed resin).

  • Collection: Carefully separate the degummed resin, which will have a higher concentration of this compound.[1]

Protocol 2: Solvent Extraction of this compound from Processed Resin
  • Preparation: Take a known quantity of the degummed or distilled resin and place it in an Erlenmeyer flask.

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, at a specific solvent-to-solid ratio (e.g., 10:1 v/w).

  • Extraction: Macerate the mixture by stirring at a controlled temperature (e.g., 40-50°C) for a defined period (e.g., 2-4 hours). Alternatively, use a Soxhlet extractor for continuous extraction over several hours.[5]

  • Filtration: After extraction, filter the mixture to separate the solvent containing the dissolved this compound from the insoluble residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.[8]

Protocol 3: Crystallization of this compound
  • Dissolution: Dissolve the crude this compound extract in a minimal amount of a suitable hot solvent in which this compound is soluble (e.g., ethanol, acetone).

  • Cooling: Slowly cool the saturated solution to room temperature, and then further cool it in a refrigerator or ice bath.

  • Crystal Formation: As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow start Raw Oleoresin processing Preliminary Processing start->processing degumming Degumming processing->degumming Option 1 distillation Distillation processing->distillation Option 2 extraction Solvent Extraction degumming->extraction distillation->extraction purification Purification extraction->purification crystallization Crystallization purification->crystallization Primary chromatography Column Chromatography purification->chromatography Secondary analysis Analysis (HPLC, GC-MS) crystallization->analysis chromatography->analysis end Pure this compound analysis->end

Caption: Experimental workflow for this compound extraction and purification.

factors_affecting_yield cluster_factors Key Factors yield This compound Yield solvent Solvent Choice (Polarity) solvent->yield temperature Temperature temperature->yield time Extraction Time time->yield ratio Solvent-to-Solid Ratio ratio->yield material Oleoresin Quality material->yield

Caption: Key factors influencing this compound extraction yield.

References

Challenges in Dipterocarpol quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Dipterocarpol in complex mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the extraction, separation, and detection of this compound.

Sample Preparation & Extraction

  • Q1: What is the most effective method to extract this compound from complex matrices like oleoresin?

    • A: The extraction process is a critical step for accurate quantification.[1] For oleoresins, which can contain impurities like phospholipids, sugars, and waxes, a degumming process can be beneficial.[2] This process helps remove phospholipids and other impurities, leading to a higher concentration of this compound in the resulting resin.[2] Solid-phase extraction (SPE) is another effective technique for concentrating and purifying analytes from sample solutions by sorption on a solid sorbent. For general extraction from plant materials like leaves, bark, and twigs, solvents with varying polarities such as methanol (MeOH), ethanol (EtOH), and isopropyl alcohol (IPA) have been used.[1] Triterpenoid compounds like this compound were found to be abundant in IPA extracts.[1]

  • Q2: My this compound recovery is low. What are the potential causes and solutions?

    • A: Low recovery can stem from several factors:

      • Incomplete Extraction: The choice of solvent is crucial. The polarity of the extraction solvent should be optimized for this compound. While polar solvents like methanol and ethanol are used, isopropyl alcohol (IPA) has shown high yields for triterpenoids.[1] Ensure sufficient extraction time and consider techniques like sonication to improve efficiency.

      • Analyte Degradation: this compound stability can be influenced by pH and solvent choice.[3] Triterpenes are generally stable, as evidenced by their presence in archaeological resins.[2] However, exposure to harsh pH conditions (especially basic media) or certain solvents can accelerate degradation.[3] It is recommended to work in a pH-neutral environment (around pH 6) and use stable solvents like ethanol.[3]

      • Matrix Effects: Complex mixtures from oleoresins or plant tissues can interfere with extraction and quantification.[2][4] A sample clean-up step using techniques like Solid-Phase Extraction (SPE) can help remove interfering compounds and concentrate the analyte.[5]

Chromatographic Analysis (HPLC & GC-MS)

  • Q3: I'm observing poor peak shape (e.g., broad peaks, tailing) in my HPLC chromatogram. How can I troubleshoot this?

    • A: Poor peak shape is a common issue in HPLC.[6]

      • Broad Peaks: This can be caused by a low mobile phase flow rate, leaks in the system (especially between the column and detector), or a contaminated guard column.[6] Check for loose fittings, adjust the flow rate, and consider replacing the guard column.[6][7] Injecting the sample in a solvent that is stronger than the mobile phase can also cause peak broadening; whenever possible, dissolve the sample in the mobile phase.[6][8]

      • Peak Tailing: This often indicates active sites on the column that interact too strongly with the analyte. It can also be caused by column contamination.[6][9] Flushing the column with a strong solvent may help. If the problem persists, the column's bonded phase may be stripped, requiring a column replacement.[6][10]

      • Split Peaks: This may be due to a partially blocked column inlet frit or an overloaded column.[10] Try injecting a smaller sample volume. If that doesn't work, reversing the column and flushing it may clear the blockage. If the issue persists, the frit or the entire column may need replacement.[10]

  • Q4: My retention times are drifting during my HPLC analysis. What should I do?

    • A: Retention time drift can compromise the reliability of your results.[7]

      • Check Temperature Control: Inconsistent column temperature is a common cause. Use a column oven to maintain a stable temperature.[6][7]

      • Verify Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, check that the mixer is functioning correctly.[7] The mobile phase should also be properly degassed to prevent air bubbles from affecting the pump flow rate.[7]

      • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents. This requires flushing with at least 10 column volumes.[6][7]

      • Check for Leaks: Leaks in the pump or fittings can lead to an unstable flow rate, causing retention times to shift.[7]

  • Q5: Can this compound be analyzed by GC-MS? Are there specific considerations?

    • A: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying components in complex resins, including triterpenes like this compound.[2][11]

      • Derivatization: For many non-volatile or polar compounds, a derivatization step (e.g., silylation or esterification) is necessary before GC-MS analysis to increase volatility.[12] This should be investigated for this compound to improve peak shape and sensitivity.

      • Column Choice: A suitable GC column with a stationary phase appropriate for separating triterpenoids should be selected.

      • System Maintenance: To avoid issues like high baseline noise or peak tailing, it is critical to maintain a leak-free system, use high-purity carrier gas, and periodically trim the column to remove active sites.[9] Contaminated carrier gas can lead to a high baseline, especially at low temperatures.[9]

Quantitative Data Summary

The following tables summarize quantitative parameters for this compound analysis reported in the literature.

Table 1: HPLC Method Parameters for this compound Quantification

Parameter Value / Condition Reference
Method Reverse-Phase HPLC [2]
Standard Curve Range 10–1000 µg/mL [2]
Correlation Coefficient (R²) 0.9994 [2]
Limit of Detection (LOD) 0.28 µg/mL [2]
Limit of Quantification (LOQ) 0.84 µg/mL [2]
Recovery (%) 87.58% [2]
Precision (Intra-day %RSD) < 1.23% [2]

| Precision (Inter-day %RSD) | < 1.77% |[2] |

Table 2: this compound Content in Various Samples

Sample Source This compound Content (mg/g dry residue) Reference
Oleo-resin 53.9 ± 2.5 [2]
Resin from Degumming (DG) 260.4 ± 2.9 [2]

| Resin from Distillation (DT) | 162.7 ± 1.9 |[2] |

Experimental Protocols & Methodologies

This section provides detailed steps for key experiments involved in this compound quantification.

Protocol 1: Extraction and Preparation of this compound from Oleo-resin

This protocol is based on the methods described for processing Dipterocarpus alatus oleo-resin.[2]

  • Sample Collection: Obtain crude oleo-resin from the source plant.

  • Initial Processing (Optional but Recommended):

    • Degumming: Heat the oleo-resin (e.g., to 100°C) to perform a degumming process. This step removes impurities like phospholipids and waxes, which can interfere with analysis.[2]

    • Distillation: Alternatively, a distillation process (e.g., heating to 350°C) can be used to separate impurities.[2]

  • Solvent Extraction:

    • Weigh the processed resin or crude oleo-resin.

    • Extract the sample with a suitable solvent. Isopropyl alcohol (IPA) has been shown to be effective for extracting triterpenoids.[1] Other solvents like methanol or ethanol can also be used.[1]

    • Use an appropriate solid-to-liquid ratio and perform the extraction for a sufficient duration (e.g., using sonication or overnight shaking).

  • Filtration and Concentration:

    • Filter the extract to remove any solid plant material.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Preparation for Analysis:

    • Accurately weigh the dried crude extract.

    • Dissolve the extract in the mobile phase (for HPLC) or a suitable volatile solvent (for GC-MS) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the analytical column.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on a validated method for this compound.[2]

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reverse-phase column, an autosampler, and an injection loop.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column (e.g., 4.6 × 250 mm, 5 µm particle size).[1]

    • Mobile Phase: An appropriate mixture of solvents, such as methanol and water or acetonitrile and water. The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Select a wavelength where this compound shows maximum absorbance.

    • Column Temperature: Maintain a constant temperature using a column oven (e.g., 25°C or 30°C) to ensure reproducible retention times.[6][7]

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in the mobile phase.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 10-1000 µg/mL).[2]

  • Analysis:

    • Inject a fixed volume (e.g., 20 µL) of each standard and sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The resulting value should have a high correlation coefficient (R² > 0.999).[2]

Visualizations: Workflows and Diagrams

The following diagrams illustrate key workflows for this compound quantification and troubleshooting.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Start | Oleoresin/Plant Material extraction Solvent Extraction (e.g., IPA, EtOH) start->extraction Collect Sample cleanup Purification/Cleanup (e.g., Degumming, SPE) extraction->cleanup Remove Impurities hplc HPLC Analysis C18 Column, UV Detector cleanup->hplc Prepare for HPLC gcms GC-MS Analysis Derivatization may be needed cleanup->gcms Prepare for GC-MS quant Quantification Use Standard Curve hplc->quant gcms->quant report Final Report Concentration (mg/g) quant->report end End report->end G start Problem: Poor HPLC Peak Shape (Broadening / Tailing) q1 Is the sample solvent stronger than mobile phase? start->q1 sol1 Solution: Dissolve sample in mobile phase or a weaker solvent. q1->sol1 Yes q2 Is the guard column or column inlet contaminated? q1->q2 No sol1->q2 sol2 Solution: Replace guard column. Back-flush analytical column. q2->sol2 Yes q3 Is the column temperature stable? q2->q3 No sol2->q3 q3:w->q3:w sol3 Solution: Use a column oven to maintain constant temperature. q3->sol3 No q4 Are there leaks in the system (fittings, pump seals)? q3->q4 Yes sol3->q4 sol4 Solution: Check and tighten fittings. Replace pump seals if necessary. q4->sol4 Yes end Peak Shape Improved q4->end No sol4->end

References

Technical Support Center: Overcoming Solubility Challenges of Dipterocarpol in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Dipterocarpol in aqueous media for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a naturally occurring triterpenoid compound found in plants of the Dipterocarpaceae family. Its lipophilic nature and complex chemical structure contribute to its poor solubility in water, which poses a significant challenge for its use in aqueous-based biological assays.

Q2: What are the common solvents for dissolving this compound for in vitro studies?

Based on available literature, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound for bioassays. For analytical purposes like HPLC, methanol has been used. For specific phytochemical screening tests, ethanol and chloroform have also been employed.[1] It is crucial to keep the final concentration of organic solvents in the assay medium low (typically <1% v/v) to avoid solvent-induced artifacts.[1]

Q3: What are the general strategies to improve the aqueous solubility of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of lipophilic compounds. These can be broadly categorized as:

  • Co-solvency: Using a water-miscible organic solvent to increase solubility.

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.

  • Particle Size Reduction: Increasing the surface area through techniques like micronization and nanonization.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems like emulsions and liposomes.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final DMSO concentration is too low to maintain solubility.1. Decrease the final concentration of this compound in the assay. 2. Optimize the final DMSO concentration (while ensuring it remains non-toxic to the cells). 3. Consider using a formulation strategy such as cyclodextrin complexation or a surfactant-based system to improve aqueous solubility.
Inconsistent or non-reproducible results in bioassays. Incomplete dissolution or precipitation of this compound leading to variable effective concentrations.1. Visually inspect the stock and working solutions for any signs of precipitation before each use. 2. Prepare fresh dilutions for each experiment. 3. Use a validated solubilization method and ensure homogeneity of the solution.
Observed cytotoxicity or other off-target effects not attributable to this compound. The solvent (e.g., DMSO) or the solubilizing agent (e.g., surfactant) is causing cellular toxicity at the concentration used.1. Run a vehicle control (medium with the same concentration of solvent/solubilizing agent but without this compound) to assess its effect. 2. Reduce the concentration of the solvent or solubilizing agent. 3. Explore alternative, less toxic solubilizing agents.
Difficulty in preparing a stable stock solution. This compound is not sufficiently soluble in the chosen solvent at the desired concentration.1. Try a different organic solvent or a co-solvent system. 2. Gently warm the solution or use sonication to aid dissolution (ensure this compound is stable under these conditions). 3. If a high concentration is not essential, prepare a more dilute stock solution.

Quantitative Data Summary

Table 1: Reported Solvents for this compound

SolventApplicationReported ConcentrationCitation
Dimethyl Sulfoxide (DMSO)Bioassays (in vitro)Stock solution, final concentration in media <1% v/v[1]
MethanolHPLC Analysis, RecrystallizationNot specified[1]
EthanolPhytochemical Screening15 mg/mL[1]
ChloroformPhytochemical Screening15 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile vial.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C, protected from light.

  • Note: Before use in bioassays, the stock solution should be thawed and vortexed. The final concentration of DMSO in the cell culture medium should not exceed 1% (v/v) to avoid cytotoxicity.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Distilled water or desired aqueous buffer

    • Magnetic stirrer and stir bar

    • Flask

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

    • Add this compound powder to the HP-β-CD solution in a molar ratio that needs to be optimized (e.g., 1:1 or 1:2).

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

    • The resulting clear solution contains the this compound-HP-β-CD inclusion complex and can be used for bioassays.

    • The concentration of this compound in the complex solution should be determined analytically (e.g., by HPLC).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Bioassay start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve stock Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Medium stock->dilute Working Concentration add_to_cells Add to Bioassay (e.g., Cell Culture) dilute->add_to_cells incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure end End measure->end

Caption: Experimental workflow for preparing this compound for a bioassay.

troubleshooting_logic cluster_yes Yes cluster_no No start Precipitation Observed? cause1 Concentration too high? start->cause1 Yes proceed Proceed with Experiment start->proceed No cause2 Solvent % too low? cause1->cause2 No solution1 Decrease Concentration cause1->solution1 Yes solution2 Optimize Solvent % cause2->solution2 Yes solution3 Use Solubilizer cause2->solution3 No

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Stabilizing Dipterocarpol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation, storage, and troubleshooting of Dipterocarpol solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly cited solvent for dissolving this compound for in vitro studies.[1][2][3] Ethanol can also be used, but DMSO is often preferred for achieving higher stock concentrations of hydrophobic compounds.[2][4]

Q2: What is a safe concentration of DMSO to use in cell culture experiments?

A2: It is crucial to keep the final concentration of DMSO in your cell culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] Some studies suggest that even concentrations at or above 0.1% can have effects on cells.[6] Therefore, it is recommended to aim for a final DMSO concentration of 0.1% or lower in your experiments.

Q3: How should I store my this compound stock solution for long-term use?

A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or lower in airtight, light-protected (amber) vials.[7][8] This helps to minimize degradation from light and temperature. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[9][10] It is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: My this compound solution is showing precipitation after dilution in cell culture media. What should I do?

A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. To troubleshoot this, you can try pre-warming the media before adding the this compound stock solution and gently vortexing the solution immediately after dilution.[5] It is also important to ensure that the final concentration of this compound does not exceed its solubility limit in the final medium.

Q5: Are there any known degradation pathways for this compound in solution?

A5: While specific degradation pathways for this compound are not extensively documented in the provided search results, triterpenoids and other phenolic compounds are generally susceptible to oxidation.[11][12] Degradation can be accelerated by exposure to light, heat, and oxygen. Therefore, proper storage and handling are critical to maintain the integrity of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution - The concentration of this compound exceeds its solubility in the chosen solvent.- The stock solution has undergone freeze-thaw cycles.[9][10]- Try gently warming the solution to 37°C to redissolve the precipitate.[5]- If precipitation persists, consider preparing a new stock solution at a lower concentration.- Aliquot stock solutions to avoid repeated freezing and thawing.[7]
Precipitation upon dilution in aqueous media - The aqueous medium has a different pH or salt concentration that reduces the solubility of this compound.- The final concentration of this compound is too high for the aqueous medium.- Pre-warm the aqueous medium to 37°C before adding the stock solution.- Add the stock solution dropwise while gently vortexing or swirling the medium.[5]- Ensure the final solvent concentration is minimal and evenly dispersed.
Loss of biological activity over time - Degradation of this compound due to improper storage (exposure to light, elevated temperature).[12]- Store stock solutions at -20°C or -80°C in amber vials.[7][8]- Prepare fresh working solutions from the stock for each experiment.- Consider performing a stability study under your specific experimental conditions.
Solvent-induced cytotoxicity - The final concentration of the organic solvent (e.g., DMSO) in the cell culture is too high.[3][6]- Ensure the final DMSO concentration is below 0.5%, and preferably at or below 0.1%.[5]- Include a vehicle control (media with the same concentration of solvent) in your experiments to assess the effect of the solvent alone.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound ≈ 442.7 g/mol ), you would weigh 4.43 mg.

  • Dissolving: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7][8]

Protocol 2: Long-Term Stability Testing of this compound Solution

This protocol provides a general framework for assessing the stability of your this compound stock solution over time.

Materials:

  • Prepared this compound stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Appropriate mobile phase

  • UV detector

Procedure:

  • Initial Analysis (Time 0): Immediately after preparing the stock solution, analyze an aliquot by HPLC to determine the initial concentration and purity of this compound. This will serve as your baseline.

  • Storage: Store the remaining aliquots under your desired long-term storage conditions (e.g., -20°C, -80°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), thaw one aliquot and re-analyze it using the same HPLC method.

  • Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (Time 0) data. A significant decrease in concentration or the appearance of new peaks would indicate degradation. According to general stability testing guidelines, a significant change can be defined as a 5% decrease in the initial concentration.[13]

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh solubility for hydrophobic compounds.[14]
Alternative Solvent EthanolCan be used, but may have lower solubilizing capacity for high concentrations.[4]
Stock Solution Concentration 10-50 mM (in DMSO)A higher concentration allows for smaller volumes to be added to the final medium, minimizing solvent effects.
Storage Temperature -20°C or -80°CMinimizes chemical degradation and microbial growth.[7][8]
Storage Container Amber, airtight vialsProtects from light-induced degradation and evaporation.[7]
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can cause precipitation and degradation.[9][10]

Table 2: Troubleshooting Common Issues

IssueObservationLikely CauseSuggested Action
Precipitation Visible solid particles in the solution.Exceeding solubility limit; temperature fluctuations.Gently warm and vortex; if unresolved, prepare a more dilute solution.
Color Change Solution develops a yellow or brown tint.Oxidation or other chemical degradation.Discard the solution and prepare a fresh stock, ensuring proper storage.
Inconsistent Results Variable biological effects in experiments.Compound degradation; inaccurate pipetting.Prepare fresh dilutions for each experiment; verify pipette calibration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Amber Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Pre-warmed Media thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using a stable this compound solution.

degradation_pathway cluster_factors Degradation Factors This compound This compound (Active) Oxidized_Products Oxidized Degradation Products (Potentially Inactive) This compound->Oxidized_Products Oxidation Light Light Light->Oxidized_Products Heat Heat Heat->Oxidized_Products Oxygen Oxygen Oxygen->Oxidized_Products

Caption: Inferred degradation pathway of this compound.

References

Technical Support Center: Analysis of Dipterocarpol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dipterocarpol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.[4][5] For a compound like this compound, which may have a low ionization efficiency, these effects can be particularly detrimental.

Q2: How can I determine if my this compound analysis is experiencing matrix effects?

A2: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[4] This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the analytical column while a blank matrix sample is injected.[4] A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively, caused by co-eluting matrix components.[4]

Quantitatively, matrix effects can be evaluated by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The matrix effect percentage can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the most effective strategies to minimize matrix effects for this compound analysis?

A3: A multi-pronged approach is often the most effective. This can be broken down into three main areas:

  • Sample Preparation: The primary goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system.[1][6]

  • Chromatographic Separation: Optimizing the separation of this compound from matrix components can significantly reduce interference.[1]

  • Compensation: Using an appropriate internal standard can compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.[4][7]

The following sections will provide more detailed protocols and troubleshooting for each of these areas.

Troubleshooting Guides & Detailed Protocols

Issue: Poor reproducibility and accuracy in this compound quantification.

This is a common symptom of significant matrix effects. The following troubleshooting steps and protocols can help mitigate this issue.

Solution 1: Enhance Sample Preparation

Effective sample preparation is the most critical step in minimizing matrix effects.[6] The choice of technique depends on the sample matrix (e.g., plasma, urine, tissue homogenate).

Experimental Protocols:

  • Protein Precipitation (PPT): A simple and fast method, but often the least effective at removing matrix components.[8][9]

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for analysis.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but analyte recovery can be variable.[9]

    • To 100 µL of plasma sample, add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte.[1][8][9] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[9]

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of pre-treated sample (e.g., diluted plasma).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluate and reconstitute as in the LLE protocol.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)659515
Liquid-Liquid Extraction (LLE)85708
Solid-Phase Extraction (SPE)98883

This table presents hypothetical data for illustrative purposes.

Solution 2: Optimize Chromatographic Conditions

Improving the separation between this compound and interfering matrix components can significantly reduce ion suppression or enhancement.[1]

Experimental Protocol: Chromatographic Optimization

  • Column Selection: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to find one that provides the best selectivity for this compound and co-eluting matrix components.

  • Mobile Phase Gradient: Adjust the gradient profile. A shallower gradient can improve the resolution between this compound and closely eluting interferences.

  • Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.

  • Use of a Divert Valve: A divert valve can be programmed to direct the flow from the column to waste during the initial and final stages of the run, when highly polar or non-polar interferences might elute, thus preventing them from entering the mass spectrometer.[4]

Solution 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects.[3][10][11] A SIL-IS has a chemical structure nearly identical to this compound but with a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H).[12] This means it will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[1][12]

Experimental Protocol: Analysis with a SIL-IS

  • Synthesize or procure a stable isotope-labeled version of this compound (e.g., this compound-d4).

  • Prepare a stock solution of the SIL-IS.

  • Add a fixed amount of the SIL-IS to all samples, calibration standards, and quality controls before sample preparation.

  • During data processing, calculate the ratio of the peak area of this compound to the peak area of the SIL-IS.

  • Construct the calibration curve using these peak area ratios.

Data Presentation: Impact of SIL-IS on Quantification

Calibration MethodAccuracy (%)Precision (RSD, %)
External Standard75 - 120< 20
Stable Isotope-Labeled Internal Standard98 - 102< 5

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add SIL-IS Sample->Add_IS PPT Protein Precipitation Add_IS->PPT Choose one LLE Liquid-Liquid Extraction Add_IS->LLE Choose one SPE Solid-Phase Extraction Add_IS->SPE Choose one LC_Sep LC Separation PPT->LC_Sep Least Clean LLE->LC_Sep SPE->LC_Sep Cleanest Extract MS_Detect MS/MS Detection LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio_Calc Calculate Peak Area Ratio Integration->Ratio_Calc Quant Quantification Ratio_Calc->Quant

Caption: Workflow for Minimizing Matrix Effects in this compound Analysis.

troubleshooting_logic Start Poor Reproducibility & Accuracy? Improve_SP Enhance Sample Prep (LLE or SPE) Start->Improve_SP Yes Optimize_LC Optimize Chromatography Improve_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Re_evaluate Re-evaluate Matrix Effect Use_SIL_IS->Re_evaluate Success Problem Resolved Re_evaluate->Success ME < 15% Further_Opt Further Optimization Required Re_evaluate->Further_Opt ME > 15%

Caption: Troubleshooting Logic for Matrix Effect Issues in LC-MS/MS.

References

Technical Support Center: Addressing Interference in Cell-Based Assays with Dipterocarpol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dipterocarpol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference in common cell-based assays.

I. Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating potential interference from this compound in your experiments.

Issue 1: Unexpected Results in Colorimetric Viability Assays (e.g., MTT, MTS, XTT)

Symptoms:

  • Higher than expected cell viability, or an increase in signal with increasing concentrations of this compound.

  • A color change in the assay medium in the absence of cells.

  • A non-linear dose-response curve that does not fit standard models.

Possible Cause:

This compound, as a triterpenoid, may possess reducing properties that lead to the direct chemical reduction of tetrazolium salts (MTT, MTS, XTT) to formazan, independent of cellular metabolic activity. This results in a false-positive signal, suggesting higher cell viability than is accurate.

Troubleshooting Workflow:

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion This compound This compound MOMP Mitochondrial Outer Membrane Permeabilization This compound->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis NLRP3_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS + ATP) Stimuli Stimuli NLRP3 NLRP3 Stimuli->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b Mature IL-1β (Inflammation) ProIL1b->IL1b This compound This compound Derivative This compound->Inflammasome Inhibits aGlucosidase_Inhibition cluster_digestion Carbohydrate Digestion Carbohydrates Complex Carbohydrates aGlucosidase α-Glucosidase Carbohydrates->aGlucosidase Substrate Glucose Glucose aGlucosidase->Glucose Product Absorption Glucose Absorption Glucose->Absorption This compound This compound This compound->aGlucosidase Inhibits

Technical Support Center: Optimization of NMR Acquisition for Dipterocarpol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for the sesquiterpenoid, Dipterocarpol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 1H NMR spectrum of this compound shows significant signal overlapping in the aliphatic region. What are the initial troubleshooting steps?

A1: Signal overlapping is common for complex molecules like sesquiterpenoids. Here’s a systematic approach to address this issue:

  • Sample Concentration: Highly concentrated samples can lead to peak broadening and minor shifts due to intermolecular interactions.[1][2] If your sample is concentrated, try diluting it.

  • Change the NMR Solvent: The simplest and often most effective first step is to acquire the spectrum in a different deuterated solvent.[1][2] Solvents can induce differential chemical shifts (solvent effects), which may be sufficient to resolve overlapping peaks. For this compound, if you are using CDCl₃, consider trying C₆D₆, which is known to cause significant shifts in the relative positions of proton signals.

  • Vary the Temperature: Acquiring spectra at different temperatures can help resolve signals from different conformers or rotamers that may be in exchange at room temperature.[1] It can also improve resolution by changing solvent viscosity and molecular tumbling rates.

Q2: I am struggling to assign the quaternary carbons of this compound. Which NMR experiment is most suitable, and what are the key parameters?

A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate NMR tool for assigning quaternary carbons by detecting long-range (2-4 bond) correlations between protons and carbons.[3][4]

  • Key Parameter - Long-Range Coupling Constant (ⁿJCH): The HMBC experiment needs to be optimized for the expected long-range coupling constants. For sesquiterpenoids, a typical starting value is 8 Hz. It is often beneficial to run multiple HMBC experiments with different long-range delays to detect a wider range of couplings.

  • Sensitivity: HMBC is one of the more insensitive 2D NMR experiments.[5] Ensure you have a sufficiently concentrated sample and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Q3: My sample of this compound is very dilute, and I am getting a poor signal-to-noise ratio in my 2D NMR spectra. How can I improve this?

A3: For dilute samples, optimizing for sensitivity is crucial.

  • Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans.[6] Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4. Be prepared for longer acquisition times with dilute samples.

  • NMR Tube: For mass-limited samples, using a smaller diameter NMR tube (e.g., 3mm or 1.7mm) can increase the effective concentration of the sample in the detection volume of the probe.[6]

  • Cryoprobe: If available, using a cryogenically cooled probe (CryoProbe) can significantly enhance sensitivity, often by a factor of 3-4, allowing for the analysis of much more dilute samples.

  • Pulse Width: For quantitative 1D spectra, a 90° pulse is typically used. However, for qualitative 2D spectra where sensitivity is a major concern, using a smaller flip angle for the proton pulses can allow for a shorter relaxation delay and more scans in a given amount of time, although this may affect quantification.[7]

Q4: How do I distinguish between two-bond and three-bond correlations in my HMBC spectrum for this compound?

A4: Differentiating between ²JCH and ³JCH correlations can be challenging but is critical for correct structure elucidation.

  • Typical Coupling Constants: Generally, ³JCH correlations are stronger and more commonly observed in HMBC spectra optimized for 7-10 Hz. Shorter optimization values (e.g., 4-6 Hz) may favor the detection of certain ²JCH correlations.

  • Complementary Data: Use information from other 2D NMR experiments to help. For instance, a COSY spectrum will establish proton-proton couplings, and an HSQC spectrum will identify one-bond proton-carbon correlations.[8][9] By building up fragments of the molecule, you can often deduce whether a long-range correlation is over two or three bonds.

  • Advanced Experiments: For unambiguous determination, experiments like 1,1-ADEQUATE can be used to identify two-bond correlations, though they are significantly less sensitive than HMBC.[4]

Data Presentation: Recommended Starting NMR Parameters

The following tables provide recommended starting parameters for NMR acquisition for a sesquiterpenoid like this compound on a 500 MHz spectrometer. These should be optimized based on your specific sample and instrument.

Table 1: 1D NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Width (90°) ~10 µs~12 µs
Spectral Width 12 ppm220 ppm
Acquisition Time 3-4 s1-2 s
Relaxation Delay (d1) 2 s2 s
Number of Scans 161024

Table 2: 2D NMR Acquisition Parameters

ParametergCOSYgHSQCgHMBC
Pulse Program cosygpmfhsqcedetgpsisp2.2hmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K
Spectral Width (F2) 12 ppm12 ppm12 ppm
Spectral Width (F1) 12 ppm165 ppm220 ppm
¹JCH (for HSQC) N/A145 HzN/A
ⁿJCH (for HMBC) N/AN/A8 Hz
Number of Scans 2-42-48-16
Relaxation Delay (d1) 1.5-2 s1.5-2 s1.5-2 s

Experimental Protocols

Protocol 1: Sample Preparation

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

Protocol 2: 1D ¹H NMR Acquisition

  • Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal resolution and lineshape. A good shim should result in a narrow and symmetrical peak for TMS.

  • Set the acquisition parameters as recommended in Table 1.

  • Acquire the spectrum.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol 3: 2D gHSQC NMR Acquisition

  • Use the same prepared sample and ensure the spectrometer is locked and shimmed.

  • Select the gHSQC pulse program.

  • Set the acquisition parameters as recommended in Table 2, ensuring the spectral widths in both dimensions cover all expected proton and carbon signals.

  • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Acquire the 2D spectrum. The acquisition time will depend on the number of scans and increments in the F1 dimension.

  • Process the data using appropriate window functions (e.g., squared sine bell) in both dimensions before Fourier transformation.

  • Perform phase and baseline correction.

Visualizations

troubleshooting_workflow start Start: Overlapping NMR Signals concentration Re-evaluate Sample Concentration (Dilute if necessary) start->concentration solvent Change Deuterated Solvent (e.g., CDCl3 to C6D6) concentration->solvent If overlap persists temperature Vary Acquisition Temperature solvent->temperature If overlap persists two_d_nmr Acquire 2D NMR Spectra (COSY, HSQC) temperature->two_d_nmr If overlap persists resolved Signals Resolved two_d_nmr->resolved

Caption: A workflow for troubleshooting overlapping signals in the NMR spectrum of this compound.

structure_elucidation_workflow start Start: Purified this compound one_d 1D NMR Acquisition (1H, 13C, DEPT) start->one_d cosy 2D COSY (Identify H-H Spin Systems) one_d->cosy hsqc 2D HSQC (Identify C-H One-Bond Correlations) cosy->hsqc hmbc 2D HMBC (Connect Fragments via Long-Range C-H) hsqc->hmbc noesy 2D NOESY/ROESY (Determine Stereochemistry) hmbc->noesy elucidation Propose Structure noesy->elucidation

Caption: An experimental workflow for the structure elucidation of this compound using NMR spectroscopy.

References

Technical Support Center: Enhancing the Bioavailability of Dipterocarpol for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Dipterocarpol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in-vivo bioavailability of this promising, yet poorly soluble, dammarane-type triterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a naturally occurring tetracyclic triterpenoid isolated from plants of the Dipterocarpus genus.[1] Like many other triterpenoids, it exhibits a range of interesting biological activities, including cytotoxic and anti-inflammatory effects.[2][3][4][5] However, its hydrophobic nature and poor aqueous solubility result in low oral bioavailability, which can limit its therapeutic potential in in-vivo studies and clinical applications. This means that after oral administration, only a small fraction of the compound is absorbed into the systemic circulation, making it difficult to achieve therapeutic concentrations.

Q2: What are the key physicochemical properties of this compound that affect its bioavailability?

A2: While specific experimental data for this compound is limited, as a dammarane-type triterpenoid, it is characterized by high lipophilicity and very low water solubility. Based on its structure and the properties of similar triterpenoids, its physicochemical profile can be summarized as follows:

PropertyPredicted/Estimated ValueImplication for Bioavailability
Molecular Weight ~442.7 g/mol Within the range for good absorption.
Aqueous Solubility Very LowA primary factor limiting dissolution in the gastrointestinal (GI) tract.
LogP (Lipophilicity) HighHigh affinity for lipids can aid membrane permeation, but very high values can lead to entrapment in lipid bilayers and poor aqueous dispersibility.
BCS Classification Likely Class II or IVLow solubility is the main barrier to absorption (Class II) or both low solubility and low permeability (Class IV).[6]

Q3: What are the primary strategies to enhance the bioavailability of this compound?

A3: The main goal is to improve the dissolution rate and/or solubility of this compound in the gastrointestinal fluid. The most effective strategies for a lipophilic compound like this compound fall into two main categories:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano level. This can be achieved through techniques like micronization and nanosuspension preparation.

  • Formulation Technologies:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to enhance its wettability and dissolution.[6][7]

    • Lipid-Based Formulations: Dissolving or suspending this compound in lipid-based excipients. This category includes Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions in the gut, and various nanoformulations like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[8][9]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies

Possible Cause: Poor dissolution of the administered this compound powder in the gastrointestinal tract.

Troubleshooting Steps:

  • Characterize the Compound: If not already done, perform basic solubility testing of your this compound sample in different biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). This will confirm the extent of the solubility issue.

  • Implement a Formulation Strategy: Do not administer the raw this compound powder. Select a suitable formulation strategy from the options below. For initial screening, a simple solid dispersion or a lipid solution can be a good starting point.

  • Control for Food Effects: The presence of lipids in food can sometimes enhance the absorption of lipophilic compounds. Ensure that your study design accounts for the feeding state of the animals (fasted vs. fed) to minimize variability.

Issue 2: Precipitation of this compound Formulation upon Dilution in Aqueous Media

Possible Cause: The formulation is not robust enough to maintain this compound in a solubilized state upon dilution in the large volume of the GI fluids. This is a common issue with supersaturating systems like some solid dispersions.

Troubleshooting Steps:

  • Incorporate Precipitation Inhibitors: For solid dispersions, consider including a precipitation-inhibiting polymer in your formulation. Polymers like HPMC or PVP can help maintain a supersaturated state for a longer duration.

  • Optimize Lipid-Based Formulations: For SEDDS, ensure the ratio of oil, surfactant, and cosurfactant is optimized to produce stable nanoemulsions upon dilution. Perform dispersion tests in vitro by titrating your formulation into an aqueous medium and observing for any precipitation.

  • Particle Size Analysis: For nanoformulations, ensure that the particle size is small and the size distribution is narrow. Larger particles or a wide distribution can be indicative of instability and a tendency to aggregate and precipitate.

Quantitative Data on Bioavailability Enhancement of Triterpenoids

The following tables summarize the reported improvements in bioavailability for triterpenoids structurally similar to this compound using various formulation technologies. This data can serve as a benchmark for your own formulation development.

Table 1: Enhancement of Triterpenoid Bioavailability using Solid Dispersions

TriterpenoidFormulationAnimal ModelFold Increase in Bioavailability (AUC)Reference
Ginsenoside CK Self-nanomicellizing solid dispersion (SSD) with Soluplus®Rat2.02[8]
Ginsenosides (PPD & PPT) Solid dispersion via hot-melt extrusionRat~1.3 (PPD), ~1.6 (PPT)[10]

Table 2: Enhancement of Triterpenoid Bioavailability using Nanoformulations

TriterpenoidFormulationAnimal ModelFold Increase in Bioavailability (AUC)Reference
Ginsenoside Rg3 ProliposomesRat~11.8
Betulinic Acid PLGA NanoparticlesMouseSignificantly enhanced compared to free drug[11]
Ginsenoside Rh2 Co-administration with a P-gp inhibitorMouse~35[12][13]
Betulinic Acid Anionic Linear Globular Dendrimer->700-fold increase in solubility

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (or another suitable volatile solvent in which both this compound and the polymer are soluble)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Preparation of the Solution:

    • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio (w/w).

    • Dissolve both components in a minimal amount of ethanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature of 40-50°C. Continue until a thin, solid film is formed on the inner wall of the flask.

  • Drying:

    • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Scrape the dried solid dispersion from the flask.

    • Pulverize the solid dispersion using a mortar and pestle.

    • Pass the resulting powder through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Characterization (Recommended):

    • Perform in-vitro dissolution studies comparing the solid dispersion to the pure drug.

    • Characterize the solid state of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound within lipid vesicles to improve its solubility and absorption.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform and Methanol (or another suitable organic solvent mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional, for size homogenization)

Methodology:

  • Formation of the Lipid Film:

    • Dissolve this compound, SPC, and cholesterol in a suitable molar ratio (e.g., 1:10:2 drug:SPC:cholesterol) in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid's phase transition temperature. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

  • Size Reduction:

    • To reduce the size and lamellarity of the vesicles, sonicate the liposomal dispersion using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator until the dispersion becomes translucent.

    • For a more uniform size distribution, the liposome suspension can be extruded multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification (Optional):

    • Remove any unencapsulated this compound by centrifugation or dialysis.

  • Characterization (Recommended):

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes.

    • Measure the encapsulation efficiency of this compound.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Development cluster_characterization In-Vitro Characterization cluster_invivo In-Vivo Evaluation Problem Low In-Vivo Efficacy of this compound Hypothesis Poor Oral Bioavailability Problem->Hypothesis SD Solid Dispersion Hypothesis->SD Nano Nanoformulation (e.g., Liposomes, SEDDS) Hypothesis->Nano Dissolution Dissolution & Solubility Studies SD->Dissolution PhysChem Physicochemical Analysis (DSC, XRPD, Particle Size) Nano->PhysChem PK_Study Pharmacokinetic Study in Animal Model Dissolution->PK_Study PhysChem->PK_Study Data_Analysis Calculate AUC, Cmax, Tmax PK_Study->Data_Analysis Bioavailability Determine Relative Bioavailability Data_Analysis->Bioavailability

Caption: Workflow for enhancing and evaluating the bioavailability of this compound.

Signaling Pathways Modulated by Dipterocarpus Extracts/Constituents

signaling_pathways cluster_inflammation Anti-Inflammatory Pathway (LPS-induced) cluster_apoptosis Apoptosis Induction Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IRAK1 IRAK1 TLR4->IRAK1 TAK1 TAK1 IRAK1->TAK1 MAPK MAPK (JNK, p38) TAK1->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines Dipterocarpus Dipterocarpus Extract Dipterocarpus->IRAK1 Inhibition This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key signaling pathways modulated by this compound and related extracts.

References

Validation & Comparative

Inter-laboratory comparison of Dipterocarpol quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Dipterocarpol, a bioactive triterpenoid. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are compared to assist researchers in selecting the most suitable method for their specific applications. The information presented is based on validated methods for this compound and similar triterpenoids.

Comparison of Method Performance

The selection of an appropriate quantification method depends on factors such as the required sensitivity, selectivity, availability of instrumentation, and the nature of the sample matrix. The following table summarizes the key performance characteristics of different analytical techniques based on published validation data for this compound and other triterpenoids.

ParameterHPLC-PDALC-MS/MSqNMR
Linearity (r²) >0.999>0.997Not applicable (Primary Method)
Limit of Detection (LOD) 0.08–0.65 µg/mL[1]0.04–1.25 ng/mL[2]Dependent on concentration and instrument
Limit of Quantification (LOQ) 0.24–1.78 µg/mL[1]0.1–4.0 ng/mL[2]Dependent on concentration and instrument
Precision (RSD %) Intra-day: <2%, Inter-day: <3%[2]Intra-day: 2.1–6.5%, Inter-day: 3.2–6.5%[2]High precision
Accuracy/Recovery (%) 94.70–105.81%[1]96.8–103.4%[2]High accuracy

Key Insights:

  • Sensitivity: LC-MS/MS offers significantly higher sensitivity (ng/mL) compared to HPLC-PDA (µg/mL), making it ideal for detecting trace amounts of this compound.[2]

  • Selectivity: The use of mass detection in LC-MS/MS provides superior selectivity, reducing interference from co-eluting compounds.[2]

  • Primary Method: qNMR is considered a primary ratio method of measurement and does not require a calibration curve with a specific reference standard for the analyte, as it relies on the direct relationship between signal intensity and the number of atomic nuclei.[3][4]

  • Cost and Accessibility: HPLC-PDA systems are generally more affordable and widely available in analytical laboratories compared to the more complex and expensive LC-MS/MS and qNMR instruments.[2]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material extraction Extraction start->extraction filtration Filtration extraction->filtration hplc HPLC System filtration->hplc separation C18 Column Separation hplc->separation detection PDA Detector separation->detection quantification Quantification detection->quantification results Results (Concentration) quantification->results

Caption: General workflow for this compound quantification by HPLC-PDA.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plant Material/Biological Matrix extraction Extraction/Protein Precipitation start->extraction cleanup Solid Phase Extraction (SPE) extraction->cleanup lc UPLC/HPLC System cleanup->lc separation Chromatographic Separation lc->separation ms Mass Spectrometer (MS/MS) separation->ms quantification Quantification (MRM) ms->quantification results Results (Concentration) quantification->results

Caption: General workflow for this compound quantification by LC-MS/MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start This compound Sample dissolution Dissolution in Deuterated Solvent start->dissolution standard Internal Standard (CRM) standard->dissolution nmr NMR Spectrometer dissolution->nmr acquisition Data Acquisition nmr->acquisition integration Signal Integration acquisition->integration calculation Purity/Concentration Calculation integration->calculation

Caption: General workflow for this compound quantification by qNMR.

Experimental Protocols

Detailed methodologies for the quantification of this compound and related triterpenoids are provided below. These protocols are based on published and validated methods.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the routine quality control of this compound in plant extracts where high sensitivity is not the primary requirement.

  • Instrumentation: HPLC system equipped with a photodiode array detector.

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm).[5]

  • Mobile Phase: A gradient elution using acetonitrile and 0.05% formic acid in water is typically employed.[5]

  • Detection: UV detection at a wavelength determined by the maximum absorbance of this compound.

  • Sample Preparation:

    • Dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol, often facilitated by ultrasonication.[2]

    • The extract is then filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.[2]

  • Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices and at low concentrations.

  • Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A reversed-phase C18 or similar column.

  • Mobile Phase: A gradient of acetonitrile or methanol and water, often with additives like formic acid to improve ionization.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.

  • Mass Spectrometry: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

  • Sample Preparation:

    • For plant extracts, a similar extraction procedure to the HPLC method is used.

    • For biological matrices (e.g., plasma), protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interferences.

  • Quantification: An internal standard is typically used, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a substance-specific calibration curve.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • An accurately weighed amount of the this compound-containing sample and a certified reference material (internal standard) of known purity are dissolved in a known volume of a deuterated solvent.

    • The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Data Acquisition: A 1D proton NMR spectrum is acquired with optimized parameters to ensure accurate integration, including a sufficient relaxation delay.

  • Quantification: The concentration or purity of this compound is calculated by comparing the integral of a specific, well-resolved signal of this compound to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.[6]

Conclusion

The choice of an analytical method for this compound quantification should be guided by the specific research question and available resources. For routine analysis and quality control of extracts with relatively high concentrations of this compound, HPLC-PDA provides a robust and cost-effective solution. For applications requiring high sensitivity and selectivity, such as in complex biological matrices or for trace-level quantification, LC-MS/MS is the method of choice. qNMR offers the advantage of being a primary method, providing highly accurate and precise results without the need for a specific reference standard for this compound, making it valuable for the certification of reference materials and for high-accuracy purity assessments.

References

Cross-validation of different cytotoxicity assays for Dipterocarpol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common cytotoxicity assays applicable to the natural compound Dipterocarpol. It is designed to assist researchers in selecting the appropriate assay for their experimental needs by presenting quantitative data from existing literature, detailed experimental protocols, and a proposed experimental workflow for cross-validation.

Introduction to this compound and Cytotoxicity

This compound is a triterpenoid compound isolated from trees of the Dipterocarpus genus. It has garnered interest in pharmacological research due to its potential anticancer properties.[1] Evaluating the cytotoxicity of this compound is a critical first step in its investigation as a potential therapeutic agent. Cytotoxicity assays are essential tools to determine the concentration at which a compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50). This guide focuses on three widely used colorimetric assays: MTT, XTT, and LDH.

Quantitative Cytotoxicity Data for this compound

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. It is important to note that the specific assay used was not consistently reported in all cited literature.

Cell LineCancer TypeIC50 (µg/mL)
HepG2Human Hepatocellular Carcinoma24.2 ± 0.9
HeLaHuman Cervical Adenocarcinoma41.1 ± 4.0
KBHuman Epidermoid Carcinoma14.37
JurkatT-cell LeukemiaInactive (up to 221.4 µg/mL)[1]

Note: The cytotoxicity of this compound can vary significantly between different cell lines.

Experimental Protocols for Cytotoxicity Assays

Below are detailed, standardized protocols for the MTT, XTT, and LDH cytotoxicity assays. These protocols can be adapted for the evaluation of this compound's cytotoxic effects.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • This compound stock solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay also measures mitochondrial activity. However, the formazan product of XTT is water-soluble, simplifying the protocol.

Materials:

  • XTT labeling mixture (XTT and an electron-coupling reagent)

  • Cell culture medium

  • This compound stock solution

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Expose the cells to a range of this compound concentrations and incubate for the desired time.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cell culture medium

  • This compound stock solution

  • Lysis buffer (for positive control)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration. Include a positive control (cells treated with lysis buffer) and a negative control (untreated cells).

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture as per the kit's protocol.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's instructions.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm) with a microplate reader.

Mandatory Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of the MTT, XTT, and LDH cytotoxicity assays for this compound.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Comparison cell_culture Cell Culture (e.g., HepG2, HeLa) mtt_assay MTT Assay cell_culture->mtt_assay Seed Cells xtt_assay XTT Assay cell_culture->xtt_assay Seed Cells ldh_assay LDH Assay cell_culture->ldh_assay Seed Cells dipterocarpol_prep This compound Serial Dilutions dipterocarpol_prep->mtt_assay Treat Cells dipterocarpol_prep->xtt_assay Treat Cells dipterocarpol_prep->ldh_assay Treat Cells data_acquisition Absorbance Reading (Microplate Reader) mtt_assay->data_acquisition xtt_assay->data_acquisition ldh_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc comparison Cross-Assay Comparison & Statistical Analysis ic50_calc->comparison G cluster_trigger Induction cluster_upstream Upstream Events cluster_caspase_cascade Caspase Cascade cluster_downstream Downstream Effects This compound This compound ros Increased ROS Production This compound->ros mitochondria Mitochondrial Stress ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 Cytochrome c release caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

References

Comparative study of Dipterocarpol extraction methods from different plant parts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Dipterocarpol, a dammarane-type triterpene primarily found in the oleoresin of Dipterocarpus species, has garnered interest for its potential pharmacological activities, including cytotoxic and apoptosis-inducing effects. This guide provides a comparative overview of various methods for extracting this compound from different plant parts, supported by available experimental data and detailed methodologies.

Data Presentation: A Comparative Look at Extraction Yields

The selection of an appropriate extraction method and plant source is crucial for maximizing the yield of this compound. The following tables summarize quantitative data from studies on Dipterocarpus alatus, comparing total extract yields from different plant parts via maceration and the specific this compound content from oleo-resin and its processed byproducts.

Table 1: Total Methanolic Extract Yield from Different Plant Parts of Dipterocarpus alatus by Maceration

Plant PartTotal Extract Yield (%)
Leaves11.80%[1]
Twigs6.07%[1]
Bark4.24%[1]

Note: This table represents the total yield of the crude methanol extract and not the specific yield of this compound.

Table 2: this compound Content in Dipterocarpus alatus Oleo-resin and its Byproducts

SourceThis compound Concentration (mg/g of dry residue)Percentage of this compound in the sample (%)
Raw Oleo-resin53.9 ± 2.5[2]5.4 ± 0.3[2]
Byproduct from Degumming Process260.4 ± 2.9[2]26.0 ± 0.3[2]
Byproduct from Distillation Process162.7 ± 1.9[2]16.3 ± 0.2[2]

This data suggests that processing of the oleo-resin, such as through degumming and distillation, can significantly concentrate the this compound content compared to the raw oleo-resin.[2]

Comparative Overview of Extraction Techniques

While direct comparative data for this compound extraction using modern techniques is limited, the general principles of triterpenoid extraction can be applied. Below is a qualitative comparison of common extraction methods.

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature for an extended period.Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower yields, requires large solvent volumes.
Soxhlet Extraction Continuous extraction with a refluxing solvent.More efficient than maceration, requires less solvent than simple percolation.Time-consuming, the prolonged heating can degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction times, reduced solvent consumption, increased yield.Localized heating may occur, equipment cost.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.Very rapid extraction, reduced solvent usage, higher yields.Potential for localized overheating, requires specialized equipment.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of extraction processes. Below are protocols for conventional and modern extraction techniques applicable to triterpenoids like this compound, as well as a specific method for its isolation from oleo-resin.

Maceration of Dipterocarpus Leaves, Bark, and Twigs

This protocol is a conventional method for obtaining a crude extract from various plant parts.

Materials and Equipment:

  • Dried and powdered plant material (leaves, bark, or twigs)

  • Methanol

  • Erlenmeyer flask or a suitable container with a lid

  • Shaker (optional)

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered plant material and place it in the flask.

  • Add methanol to the flask, ensuring the plant material is fully submerged. A common solid-to-solvent ratio is 1:10 (w/v).

  • Seal the flask and allow it to stand at room temperature for a period of 3-7 days, with occasional shaking. For more efficient extraction, a mechanical shaker can be used.

  • After the maceration period, filter the mixture to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh methanol to recover any remaining extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet Extraction for Triterpenoids

This continuous extraction method is more efficient than maceration for many compounds.

Materials and Equipment:

  • Dried and powdered plant material

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Cellulose thimble

  • Heating mantle

  • Appropriate solvent (e.g., hexane, ethanol, or methanol)

  • Rotary evaporator

Procedure:

  • Place a known amount of the powdered plant material into a cellulose thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask to about two-thirds of its volume with the chosen solvent.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the flask using the heating mantle to bring the solvent to a boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the plant material.

  • Once the solvent reaches the top of the siphon tube, it will be siphoned back into the boiling flask, carrying the extracted compounds.

  • Allow the extraction to proceed for several hours (typically 6-24 hours) until the solvent in the siphon tube runs clear.

  • After extraction, cool the apparatus and collect the extract from the boiling flask.

  • Concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) for Triterpenoids

UAE is a modern technique that accelerates the extraction process.

Materials and Equipment:

  • Dried and powdered plant material

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Solvent (e.g., ethanol)

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place a known amount of the powdered plant material in a beaker or flask.

  • Add the selected solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a set frequency (e.g., 20-40 kHz) and power for a specified duration (e.g., 15-60 minutes). The temperature should be monitored and controlled to prevent degradation of the target compounds.

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Microwave-Assisted Extraction (MAE) for Triterpenoids

MAE utilizes microwave energy for rapid extraction.

Materials and Equipment:

  • Dried and powdered plant material

  • Microwave extraction system with closed or open vessels

  • Solvent (e.g., ethanol)

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place a known amount of the powdered plant material into the microwave extraction vessel.

  • Add the appropriate volume of solvent.

  • Seal the vessel (if using a closed system) and place it in the microwave extractor.

  • Set the extraction parameters, including microwave power, temperature, pressure, and time (e.g., 5-30 minutes).

  • After the extraction cycle is complete, allow the vessel to cool.

  • Filter the mixture to separate the extract.

  • Concentrate the extract using a rotary evaporator.

Isolation and Purification of this compound from Oleo-resin

This protocol details the purification of this compound from the crude oleo-resin of D. alatus.

Materials and Equipment:

  • D. alatus oleo-resin

  • Silica gel for column chromatography

  • Glass column

  • Solvents for elution (hexane, ethyl acetate, methanol)

  • Beakers or test tubes for fraction collection

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of the oleo-resin (e.g., 25 g) in a minimal amount of a suitable solvent.

  • Prepare a silica gel column using a slurry packing method with hexane.

  • Load the dissolved oleo-resin onto the top of the silica gel column.

  • Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol.

  • Collect the eluate in fractions of a specific volume.

  • Monitor the fractions using TLC to identify those containing this compound.

  • Combine the fractions that show a pure spot corresponding to this compound.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain purified this compound, which typically appears as a white crystal.

Visualization of Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for this compound extraction and the signaling pathways associated with its biological activity.

Extraction_Workflow Plant_Material Plant Material (Oleo-resin, Bark, Leaves) Extraction Extraction (Maceration, Soxhlet, UAE, MAE) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Column Chromatography Crude_Extract->Chromatography Fraction_Collection Fraction Collection & TLC Chromatography->Fraction_Collection Purified_this compound Purified this compound Fraction_Collection->Purified_this compound

Caption: General workflow for the extraction and purification of this compound.

Apoptosis_Pathway cluster_cell Cell This compound This compound ROS Increased ROS Levels This compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion stress Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Triterpenoid-induced apoptosis signaling pathway.

NLRP3_Inhibition_Pathway cluster_pathway NLRP3 Inflammasome Activation Signal1 Priming Signal (e.g., LPS) NFkB NF-κB Activation Signal1->NFkB pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Expression NFkB->pro_IL1B_NLRP3 NLRP3_Assembly NLRP3 Inflammasome Assembly pro_IL1B_NLRP3->NLRP3_Assembly Signal2 Activation Signal (e.g., ATP) Signal2->NLRP3_Assembly Caspase1 Caspase-1 Activation NLRP3_Assembly->Caspase1 IL1B_maturation IL-1β Maturation & Release Caspase1->IL1B_maturation Inflammation Inflammation IL1B_maturation->Inflammation Dipterocarpol_Derivative This compound Derivative Dipterocarpol_Derivative->NLRP3_Assembly inhibits

Caption: Inhibition of the NLRP3 inflammasome pathway by a this compound derivative.

References

Dipterocarpol vs. Other Dammarane Triterpenoids: A Comparative Cytotoxicity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of Dipterocarpol against other notable dammarane triterpenoids. The information presented is collated from various scientific studies to offer a comprehensive overview for researchers in oncology and natural product chemistry. This document summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes key cellular pathways involved.

Introduction to this compound and Dammarane Triterpenoids

This compound is a dammarane-type triterpenoid, a class of tetracyclic triterpenes known for their diverse biological activities. These compounds, isolated from various plant sources, have garnered significant interest in cancer research due to their potential as cytotoxic agents. Dammarane triterpenoids have been shown to induce cell death in various cancer cell lines, often through the activation of apoptotic pathways. This guide focuses on comparing the cytotoxic efficacy of this compound with other compounds of the same class.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound and other dammarane triterpenoids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.

It is important to note that a direct, comprehensive comparison of this compound with a wide array of other dammarane triterpenoids under uniform experimental conditions is not extensively available in the current literature. The data presented below is a compilation from multiple studies, and variations in experimental protocols (e.g., cell lines, exposure times, and assay methods) should be considered when interpreting the results.

Table 1: Cytotoxicity (IC50) of this compound Against Various Cancer Cell Lines
Cancer Cell LineIC50 (µM)Reference
Human hepatocellular carcinoma (HepG2)55.4[1]
Human cervical adenocarcinoma (HeLa)94.2[1]
Human T-cell leukemia (Jurkat)> 507.8[1]
Human oral epidermoid carcinoma (KB)32.9[1]
Human multiple myeloma (RPMI-8226)319.7[1]
Human chronic myelogenous leukemia (K-562)386.0[1]
Human breast adenocarcinoma (MCF-7)> 100[2]

Note: IC50 values from µg/mL were converted to µM using the molecular weight of this compound (442.7 g/mol ).

Table 2: Cytotoxicity (IC50) of Other Dammarane Triterpenoids
Compound NameCancer Cell LineIC50 (µM)Reference
(20S)-20-hydroxydammar-24-en-3-onMurine melanoma (B16-F10)21.55 ± 0.25[3][4]
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-oneHuman breast adenocarcinoma (MCF-7)> 100[5]
Murine melanoma (B16-F10)> 100[5]
DammaradienoneHuman breast adenocarcinoma (MCF-7)> 100[5]
Murine melanoma (B16-F10)> 100[5]
20S,24S-epoxy-3α,25-dihydroxy-dammaraneHuman breast adenocarcinoma (MCF-7)> 100[5]
Murine melanoma (B16-F10)> 100[5]
20S-hydroxy-dammar-24-en-3-onHuman breast adenocarcinoma (MCF-7)> 100[5]
Murine melanoma (B16-F10)> 100[5]
Alkyl triphenylphosphonium this compound derivative (Compound 2)Human breast adenocarcinoma (MCF-7)2.13[2]
Alkyl triphenylphosphonium this compound derivative (Compound 4)Human breast adenocarcinoma (MCF-7)1.84[2]

Experimental Protocols

The following is a detailed methodology for a commonly used cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is frequently employed in the evaluation of triterpenoids.

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Culture cancer cells in appropriate complete medium.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve of cell viability versus compound concentration.

  • Determine the IC50 value from the curve using a suitable software.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat cells with Compounds compound_prep->treatment incubation_24h Incubate for 24-72h treatment->incubation_24h mtt_addition Add MTT Reagent incubation_24h->mtt_addition incubation_4h Incubate for 2-4h mtt_addition->incubation_4h solubilization Add Solubilizing Agent incubation_4h->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability ic50_determination Determine IC50 Value calc_viability->ic50_determination

Caption: Workflow of a typical MTT assay for determining cytotoxicity.

Signaling Pathway of Apoptosis Induced by Dammarane Triterpenoids

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade cluster_apoptosis Apoptosis Execution dammarane Dammarane Triterpenoids (e.g., this compound) bax Bax Activation dammarane->bax bcl2 Bcl-2 Inhibition dammarane->bcl2 mito Mitochondrial Membrane Potential Loss bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp dna_frag DNA Fragmentation casp3->dna_frag apoptotic_bodies Apoptotic Body Formation casp3->apoptotic_bodies

Caption: Intrinsic apoptosis pathway induced by dammarane triterpenoids.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of this compound and other dammarane triterpenoids are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1] Studies on various dammarane triterpenoids suggest that they primarily trigger the intrinsic (or mitochondrial) pathway of apoptosis.[6]

This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane. Pro-apoptotic proteins like Bax are activated, while anti-apoptotic proteins like Bcl-2 are inhibited.[6] This results in the loss of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[7][8] Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the final stages of apoptosis, including the cleavage of cellular proteins like PARP, DNA fragmentation, and the formation of apoptotic bodies.[6][8]

Conclusion

This compound, a dammarane triterpenoid, exhibits cytotoxic activity against a range of cancer cell lines, although its potency varies significantly depending on the cell type. When compared to other dammarane triterpenoids, it is evident that structural modifications can dramatically impact cytotoxicity. For instance, the synthesis of alkyl triphenylphosphonium derivatives of this compound significantly enhanced its cytotoxic potency against MCF-7 breast cancer cells.[2]

The primary mechanism underlying the cytotoxicity of these compounds appears to be the induction of apoptosis via the intrinsic mitochondrial pathway. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the structure-activity relationships and to identify the most promising candidates for further development as anticancer agents. This guide provides a foundational overview to aid researchers in this endeavor.

References

A Comparative Guide to the Antioxidant Capacities of Dipterocarpol and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacities of dipterocarpol and the well-studied polyphenol, resveratrol. While extensive research has quantified the antioxidant potential of resveratrol, a notable gap exists in the scientific literature regarding the specific antioxidant activity of isolated this compound. This document summarizes the available data, highlighting the need for further investigation into the therapeutic potential of this compound.

Executive Summary

Direct comparative studies on the antioxidant capacity of pure this compound and resveratrol are currently unavailable in peer-reviewed literature. Resveratrol is a well-documented antioxidant with numerous studies quantifying its radical scavenging activity through various assays. In contrast, data on the antioxidant activity of this compound is limited to studies on extracts of Dipterocarpus species, which contain a mixture of compounds. Therefore, a direct quantitative comparison of the antioxidant potency of these two individual compounds is not feasible at this time. This guide presents the available data for resveratrol and relevant extracts containing this compound to offer a preliminary comparative perspective.

Quantitative Antioxidant Capacity

The antioxidant capacity of a compound is often measured by its ability to scavenge free radicals, with lower IC50 values indicating higher potency. The following table summarizes representative IC50 values for resveratrol from various in vitro antioxidant assays.

Table 1: Antioxidant Capacity (IC50) of Resveratrol

AssayIC50 Value (µg/mL)IC50 Value (µM)Reference
DPPH15.54~68.1[1]
DPPH29.89 (0.131 mM)131[2]
ABTS2.0~8.8[3]
ABTS2.86~12.5[1]

Note: IC50 values for the same assay can vary between studies due to different experimental conditions.

Data for this compound:

Currently, there are no published studies reporting the DPPH or ABTS radical scavenging IC50 values for isolated this compound . Research has been conducted on crude extracts of various Dipterocarpus species, which are known to contain this compound and other bioactive compounds like resveratrol oligomers. These studies indicate that the extracts possess antioxidant properties, but the specific contribution of this compound to this activity has not been elucidated.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the DPPH and ABTS assays commonly used to evaluate antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reaction leads to a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: The test compound (this compound or resveratrol) and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or standard. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Procedure:

  • Generation of ABTS•+: The ABTS•+ radical is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours to allow for the formation of the radical.

  • Preparation of ABTS•+ working solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound and a standard antioxidant are prepared in a range of concentrations.

  • Reaction: A small volume of the sample or standard is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Resveratrol

Resveratrol is known to exert its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

  • Direct Radical Scavenging: The phenolic hydroxyl groups in the resveratrol molecule can donate hydrogen atoms to free radicals, thereby neutralizing them.

  • Activation of Nrf2 Pathway: Resveratrol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Resveratrol can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

  • Activation of Sirtuin 1 (SIRT1): Resveratrol is a well-known activator of SIRT1, a NAD+-dependent deacetylase. SIRT1 can deacetylate and activate several transcription factors, including Forkhead box O (FOXO) proteins and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Activated FOXO proteins can upregulate the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD) and catalase. PGC-1α activation promotes mitochondrial biogenesis and function, which can reduce the production of reactive oxygen species (ROS).

Resveratrol_Antioxidant_Pathway cluster_nucleus Nuclear Events Res Resveratrol ROS Reactive Oxygen Species (ROS) Res->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex Res->Nrf2_Keap1 Dissociates SIRT1 SIRT1 Res->SIRT1 Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates FOXO FOXO SIRT1->FOXO Deacetylates & Activates MnSOD_Catalase MnSOD, Catalase FOXO->MnSOD_Catalase Upregulates

Caption: Signaling pathways of Resveratrol's antioxidant activity.

This compound

The precise molecular mechanisms and signaling pathways underlying the potential antioxidant activity of this compound have not yet been elucidated. As a triterpenoid, its antioxidant action could potentially involve direct radical scavenging due to the presence of hydroxyl groups and steric hindrance that could stabilize radical species. However, without experimental data, this remains speculative. Further research is required to determine if this compound modulates specific antioxidant signaling pathways, such as the Nrf2 or SIRT1 pathways.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the antioxidant capacity of two compounds using in vitro assays.

Experimental_Workflow start Start: Obtain Pure Compounds (this compound & Resveratrol) prep_stock Prepare Stock Solutions of Known Concentrations start->prep_stock dpph_assay DPPH Assay abts_assay ABTS Assay other_assays Other Antioxidant Assays (e.g., ORAC, FRAP) run_assays Perform Assays with Serial Dilutions prep_stock->run_assays dpph_assay->run_assays abts_assay->run_assays other_assays->run_assays measure_abs Measure Absorbance/ Fluorescence run_assays->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 compare Compare IC50 Values calc_ic50->compare end Conclusion on Relative Antioxidant Capacity compare->end

Caption: General workflow for antioxidant capacity comparison.

Conclusion and Future Directions

Resveratrol has been extensively studied and its potent antioxidant properties, along with its mechanisms of action, are well-established. In stark contrast, the antioxidant capacity of this compound remains largely unexplored. While extracts from plants containing this compound have shown antioxidant activity, the specific contribution of this compound is unknown.

To enable a meaningful comparison and to unlock the potential therapeutic applications of this compound, future research should focus on:

  • Isolation and Purification: Obtaining highly pure this compound for in vitro and in vivo studies.

  • Quantitative Antioxidant Assays: Determining the IC50 values of pure this compound using standardized assays such as DPPH, ABTS, ORAC, and FRAP.

  • Mechanistic Studies: Investigating the ability of this compound to modulate key antioxidant signaling pathways, including the Nrf2 and SIRT1 pathways.

  • In Vivo Studies: Evaluating the antioxidant efficacy of this compound in cellular and animal models of oxidative stress-related diseases.

By addressing these research gaps, the scientific community can ascertain the true antioxidant potential of this compound and determine its viability as a novel therapeutic agent for conditions associated with oxidative stress.

References

Unlocking Enhanced Bioactivity: A Comparative Analysis of Dipterocarpol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Dipterocarpol, a naturally occurring triterpenoid from the Dipterocarpaceae family, has garnered significant interest in the scientific community for its diverse biological activities. However, recent research has demonstrated that synthetic modifications of the parent compound can lead to derivatives with significantly enhanced potency and target specificity. This guide provides a comprehensive comparison of the bioactivity of this compound derivatives against the parent compound, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug discovery and development efforts.

Anti-diabetic Activity: Outperforming the Parent Compound

Numerous studies have focused on enhancing the anti-diabetic properties of this compound, primarily through the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion. Synthetic derivatives have consistently shown superior inhibitory activity compared to this compound.

Notably, a series of oxime and lactone derivatives of this compound were synthesized and evaluated for their α-glucosidase inhibitory potential. While this compound itself exhibited weak activity (IC50 264.91 μM) compared to the standard drug acarbose (IC50 183.44 μM), several of its derivatives displayed significantly lower IC50 values, indicating greater potency.[1] For instance, certain oxime esters showed better bioactivity than acarbose.[1]

Further modifications, such as the introduction of arylidenes through Claisen-Schmidt aldol condensation, have yielded even more potent α-glucosidase inhibitors. Two 3-oxo-dammarane-2(E)-benzylidene derivatives demonstrated remarkable inhibitory activity with IC50 values of 0.753 μM and 0.204 μM, making them 232 and 857 times more active than acarbose, respectively.[2][3] One of these compounds, 3m, also exhibited pronounced hypoglycemic activity in an in vivo model of streptozotocin-induced type 1 diabetes in rats.[2][3]

Another novel this compound derivative has been shown to target not only α-glucosidase but also the NLRP3 inflammasome, a key player in chronic inflammation associated with type 2 diabetes.[4] This dual-activity derivative effectively inhibited α-glucosidase with an IC50 of 2.67 μM and reduced IL-1β production, highlighting its potential as a multi-faceted anti-diabetic agent.[4]

Comparative Inhibitory Activity against α-Glucosidase
CompoundIC50 (μM)Fold-change vs. This compoundFold-change vs. AcarboseReference
This compound264.91-0.69[1]
Acarbose (Standard)183.441.44-[1]
Oxime Ester Derivative (unspecified)< 183.44> 1.44> 1[1]
3-Oxo-dammarane-2(E)-benzylidene (3l)0.753351.8232[2][3]
3-Oxo-dammarane-2(E)-benzylidene (3m)0.2041298.6857[2][3]
Benzylidene Derivative (4)2.6799.268.7[4]

Cytotoxic and Apoptosis-Inducing Effects

This compound has demonstrated cytotoxic effects against various cancer cell lines.[5][6] For instance, it has reported IC50 values of 12.4 µM and 30.5 µM against hACAT1 and hACAT2, respectively, and has shown strong cytotoxicity against epidermoid cancer KB cells.[5][6] Studies on oleoresin from Dipterocarpus alatus, where this compound is a major component, have shown that it can induce apoptosis in Jurkat cells.[5] While this compound alone did not show cytotoxicity against Jurkat cells at lower concentrations, at higher concentrations (2 x IC50), it induced a higher rate of apoptosis compared to the crude oleoresin, suggesting a dose-dependent effect.[6]

The synergistic action of this compound with other compounds in the oleoresin is believed to contribute to the overall cytotoxic and apoptosis-inducing effects.[5] This highlights the potential for developing potent anti-cancer agents based on the this compound scaffold.

Cytotoxic Activity of this compound
Cell LineIC50Reference
hACAT112.4 µM[5][6]
hACAT230.5 µM[5][6]
RPMI-8226319.7 µM[5]
K-562386.0 µM[5]
KB14.37 µg/mL[5]

Experimental Protocols

α-Glucosidase Inhibition Assay

The inhibitory activity of this compound and its derivatives against α-glucosidase is determined using a standard in vitro enzymatic assay. A typical protocol involves the following steps:

  • Preparation of Solutions: The test compounds (this compound and its derivatives) and the standard inhibitor (acarbose) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Serial dilutions are then made to obtain a range of concentrations for testing.

  • Enzyme and Substrate: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, the test compound solution is incubated with the α-glucosidase enzyme solution for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the pNPG substrate to the mixture.

    • The reaction is allowed to proceed for a defined time (e.g., 20 minutes) at the same temperature.

    • The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

  • Measurement: The amount of p-nitrophenol released from the hydrolysis of pNPG is quantified by measuring the absorbance of the solution at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the absorbance of the control wells (containing the enzyme and substrate but no inhibitor). The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Determination of the Mode of Cell Death (Apoptosis Assay)

The induction of apoptosis by this compound and its derivatives is commonly assessed using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit. The protocol is as follows:

  • Cell Culture and Treatment: Cancer cells (e.g., Jurkat cells) are cultured in an appropriate medium. The cells are then treated with different concentrations of the test compounds (this compound or its derivatives) for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • After treatment, the cells are harvested and washed with a binding buffer.

    • The cells are then resuspended in the binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with a compromised membrane, which is characteristic of late apoptosis and necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations can be distinguished based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the mode of cell death induced by the test compounds.

Signaling Pathways and Mechanisms of Action

The enhanced bioactivity of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.

Dual Inhibition of α-Glucosidase and NLRP3 Inflammasome

G Dual Inhibition by a this compound Derivative cluster_0 Hyperglycemia & Inflammation Derivative Derivative Alpha-Glucosidase Alpha-Glucosidase Derivative->Alpha-Glucosidase inhibits NLRP3_Inflammasome NLRP3 Inflammasome Derivative->NLRP3_Inflammasome inhibits Glucose_Absorption Glucose Absorption Alpha-Glucosidase->Glucose_Absorption promotes IL-1beta IL-1β Production NLRP3_Inflammasome->IL-1beta promotes Hyperglycemia Hyperglycemia Glucose_Absorption->Hyperglycemia leads to Inflammation Inflammation IL-1beta->Inflammation leads to

Figure 1: A this compound derivative dually inhibits α-glucosidase and the NLRP3 inflammasome.

Apoptosis Induction Pathway

G Apoptosis Induction by this compound This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Apoptotic_Signal Apoptotic Signal Cancer_Cell->Apoptotic_Signal induces Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: this compound induces apoptosis in cancer cells through the activation of apoptotic signals.

Experimental Workflow for Bioactivity Screening

G Bioactivity Screening Workflow This compound This compound Synthesis Chemical Synthesis This compound->Synthesis Derivatives This compound Derivatives Synthesis->Derivatives In_Vitro_Assays In Vitro Bioassays (e.g., α-glucosidase, cytotoxicity) Derivatives->In_Vitro_Assays Lead_Identification Lead Compound Identification In_Vitro_Assays->Lead_Identification In_Vivo_Studies In Vivo Studies (e.g., animal models) Lead_Identification->In_Vivo_Studies Mechanism_Studies Mechanism of Action Studies (e.g., signaling pathways) Lead_Identification->Mechanism_Studies Drug_Candidate Drug_Candidate In_Vivo_Studies->Drug_Candidate Mechanism_Studies->Drug_Candidate

Figure 3: Workflow for the screening and development of bioactive this compound derivatives.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Dipterocarpol and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory effects of the natural compound dipterocarpol and well-established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present available experimental data, outline methodologies for key assays, and visualize the known mechanisms of action to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound, a triterpenoid found in plants of the Dipterocarpus genus, has demonstrated notable anti-inflammatory properties. Its mechanism of action appears to diverge from that of traditional NSAIDs, primarily targeting inflammatory pathways such as NF-κB and MAPK, and potentially the NLRP3 inflammasome. While direct comparative data on the inhibition of cyclooxygenase (COX) enzymes by this compound is limited, available information on its inhibition of other inflammatory mediators, such as nitric oxide (NO), suggests potent activity. This guide synthesizes the current understanding of this compound's anti-inflammatory profile and contrasts it with the well-characterized mechanisms and potencies of common NSAIDs.

Quantitative Comparison of Anti-Inflammatory Activity

CompoundTargetIC50 ValueCell Line/System
This compound Derivatives Nitric Oxide (NO) Production1.75 µM and 4.57 µMRAW 264.7 Macrophages
Indomethacin COX-10.009 µMRecombinant Human Enzyme
COX-26.3 µMRecombinant Human Enzyme
Prostaglandin E2 (PGE2) ProductionSignificantly reduced by 10 mg/kg in vivoMouse Air Pouch Model
Nitric Oxide (NO) Production--

Note: The IC50 values for this compound derivatives on NO production suggest a potent anti-inflammatory effect. For comparison, indomethacin's primary mechanism is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory actions of this compound and NSAIDs are mediated through distinct molecular pathways.

This compound: Targeting Inflammatory Signaling Cascades

Emerging evidence suggests that this compound and extracts from Dipterocarpus species exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] The primary mechanisms identified include:

  • Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). Extracts from Dipterocarpus have been shown to suppress the activation of the NF-κB pathway.[1][2]

  • Modulation of MAPK Signaling: Mitogen-activated protein kinases (MAPKs) are another crucial set of signaling molecules that regulate the production of inflammatory mediators. This compound-containing extracts have been observed to interfere with MAPK signaling pathways.

  • NLRP3 Inflammasome Inhibition: Some studies on this compound derivatives indicate an inhibitory effect on the NLRP3 inflammasome, a multi-protein complex that triggers the activation of inflammatory caspases and the release of pro-inflammatory cytokines IL-1β and IL-18.

Dipterocarpol_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators Stimulus LPS MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 Cytokines Cytokines (IL-1β, IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO NLRP3->Cytokines PGE2 Prostaglandin E2 (PGE2) This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->NLRP3 Inhibits

NSAIDs: The Cyclooxygenase Inhibition Pathway

NSAIDs, such as indomethacin, primarily function by inhibiting the activity of cyclooxygenase (COX) enzymes, which exist in two main isoforms:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation, where it plays a major role in the synthesis of pro-inflammatory prostaglandins.

By blocking the active site of COX enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever. The varying selectivity of different NSAIDs for COX-1 versus COX-2 accounts for their different efficacy and side-effect profiles.

NSAID_Mechanism cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversion cluster_products Pro-inflammatory Products Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA via Phospholipase A2 COX COX-1 / COX-2 AA->COX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX Inhibits

Experimental Protocols

This section details the methodologies for the key in vitro assays used to evaluate the anti-inflammatory activity of the compounds discussed.

Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound derivatives) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

  • Incubation: The plates are incubated for a further 24 hours to allow for NO production.

  • Measurement of Nitrite: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.

NO_Assay_Workflow start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed treat Pre-treat with this compound/NSAID seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Add Griess reagent to supernatant incubate->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, a heme cofactor, and a reducing agent (e.g., glutathione).

  • Compound Incubation: The test compound (e.g., indomethacin) at various concentrations is pre-incubated with the enzyme in the reaction mixture for a specific time at a controlled temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a set incubation period, the reaction is terminated by adding an acid solution.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) kit.

  • Calculation of Inhibition: The percentage of COX activity inhibition is calculated by comparing the PGE2 levels in the presence of the inhibitor to the levels in the control (without inhibitor). The IC50 value is determined from the dose-response curve.

COX_Assay_Workflow start Start prepare Prepare reaction mixture with COX-1 or COX-2 start->prepare incubate_compound Pre-incubate with this compound/NSAID prepare->incubate_compound add_substrate Add arachidonic acid to start reaction incubate_compound->add_substrate incubate_reaction Incubate for a set time add_substrate->incubate_reaction terminate Terminate reaction incubate_reaction->terminate quantify Quantify PGE2 production via EIA terminate->quantify calculate Calculate % inhibition and IC50 quantify->calculate end End calculate->end

Conclusion and Future Directions

The available evidence suggests that this compound is a promising anti-inflammatory agent with a mechanism of action that is distinct from traditional NSAIDs. Its ability to potently inhibit nitric oxide production and modulate key inflammatory signaling pathways like NF-κB and MAPK highlights its potential for therapeutic applications. However, a significant knowledge gap exists regarding its direct effects on COX enzymes.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the anti-inflammatory efficacy and potency of purified this compound with a panel of NSAIDs.

  • COX Inhibition Assays: Determining the IC50 values of this compound for COX-1 and COX-2 to understand its selectivity profile.

  • In-depth Mechanistic Studies: Further elucidating the precise molecular targets of this compound within the NF-κB, MAPK, and NLRP3 inflammasome pathways.

  • In Vivo Efficacy and Safety: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation and assessing its safety profile, particularly concerning gastrointestinal and cardiovascular side effects commonly associated with NSAIDs.

A more complete understanding of this compound's pharmacological profile will be crucial in determining its potential as a novel anti-inflammatory therapeutic agent.

References

A Head-to-Head Comparison of Dipterocarpol and Betulinic Acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. Among these, Dipterocarpol and Betulinic Acid, both triterpenoids, have demonstrated significant potential in combating cancer. This guide provides an objective, data-driven comparison of their performance in cancer cells, detailing their cytotoxic efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for this compound and Betulinic Acid across a range of cancer cell lines. Lower values indicate higher potency.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound HepG2Liver Carcinoma24.2 ± 0.9 µg/mL[1]
HeLaCervical Carcinoma41.1 ± 4.0 µg/mL[1]
KBEpidermoid Carcinoma14.37 µg/mL[1]
RPMI-8226Myeloma319.7 µM[1]
K-562Myelogenous Leukemia386.0 µM[1]
MCF-7Breast Adenocarcinoma> 100 µM[2]
JurkatT-cell LeukemiaInactive[1]
Betulinic Acid HepG2Liver Carcinoma24.8 µM[3]
SMMC-7721Liver Carcinoma28.9 µM[3]
EPG85-257Gastric Carcinoma2.01 - 6.16 µM[4]
EPP85-181Pancreatic Carcinoma3.13 - 7.96 µM[4]
CL-1, CLBL-1, D-17Canine Cancer18.2 - 23.50 µM[5]
HeLaCervical CarcinomaActive at 30 µM[6]
U937Myeloid LeukemiaSignificant Cytotoxicity[7]

Analysis : Betulinic acid generally exhibits broader and more potent cytotoxic activity across a wider range of cancer cell lines, often at lower micromolar concentrations, compared to this compound.[3][4][5] this compound's efficacy appears more variable and cell-line specific.[1] Notably, while parent this compound shows low activity against MCF-7 breast cancer cells, its synthetic derivatives have demonstrated significantly enhanced potency.[2]

Mechanism of Action: Inducing Apoptosis

Both compounds exert their anticancer effects primarily by inducing apoptosis, or programmed cell death, a desirable trait for chemotherapeutic agents.[1][8][9] However, they achieve this through distinct signaling pathways.

This compound's Apoptotic Pathway

This compound is known to induce apoptosis, and this action may be linked to the generation of Reactive Oxygen Species (ROS).[1][9] Elevated ROS levels can create oxidative stress within the cancer cell, triggering downstream events that lead to apoptosis.[9] Studies show that at higher concentrations, this compound effectively shifts the mode of cell death from necrosis to apoptosis.[1][9]

Dipterocarpol_Pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis Triggers Betulinic_Acid_Pathway cluster_cell Cancer Cell cluster_signal Signaling Modulation cluster_mito Mitochondrial Pathway BA Betulinic Acid PI3K_Akt PI3K/Akt/mTOR Pathway BA->PI3K_Akt Inhibits NFkB NF-κB Pathway BA->NFkB Modulates ROS ↑ ROS BA->ROS Mito Mitochondrial Perturbation ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_assays Assays start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Compound (Varying Concentrations) seed->treat incubate Incubate (e.g., 24, 48, 72 hours) treat->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) incubate->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis analyze Data Analysis (Calculate IC50, % Apoptosis) cytotoxicity->analyze apoptosis->analyze end End: Conclusion on Potency & Mechanism analyze->end

References

Dipterocarpol Outperforms Standard Inhibitor in Silico as a Potential α-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel therapeutic agents from natural sources, in-silico docking studies have highlighted the potential of Dipterocarpol and its derivatives as potent inhibitors of α-glucosidase, an enzyme crucial in the management of type 2 diabetes. Computational analyses reveal that this compound derivatives exhibit significantly stronger binding affinities to the active site of α-glucosidase compared to acarbose, a standard inhibitor used in clinical practice. These findings position this compound as a promising candidate for the development of new antidiabetic drugs.

Recent research focused on newly synthesized benzylidene derivatives of this compound has demonstrated their exceptional inhibitory effects on α-glucosidase from Saccharomyces cerevisiae.[1][2] The in-silico molecular docking studies, a key component of this research, elucidated the binding interactions and energy scores, providing a quantitative measure of the compounds' inhibitory potential.

Comparative Docking Analysis

The in-silico analysis provides a clear quantitative comparison between the binding affinities of this compound derivatives and the standard inhibitor, acarbose. Binding energy, typically measured in kilocalories per mole (kcal/mol), indicates the strength of the interaction between a ligand (the inhibitor) and its target protein. A more negative binding energy value signifies a more stable and potent interaction.

CompoundTarget EnzymeBinding Energy (kcal/mol)Standard InhibitorBinding Energy (kcal/mol) of Standard
3-Oxo-dammarane-2(E)-p-carbonyl-benzylidene (this compound Derivative)α-GlucosidaseNot explicitly stated, but derivatives showed higher affinityAcarbose-8.1[3]
This compound Derivative 2Acetylcholinesterase-8.4--
This compound Derivative 7Acetylcholinesterase-8.9--
This compound Derivative 17Acetylcholinesterase-8.7--

Note: While the specific binding energy for the most potent α-glucosidase inhibiting this compound derivative was not explicitly found in the provided search results, the significantly lower IC50 values (up to 857 times more active than acarbose) strongly suggest a more favorable binding energy.[1][2] For context, other in-silico studies have reported binding energies for acarbose with α-glucosidase to be around -8.1 kcal/mol.[3]

The Science Behind the Simulation: Experimental Protocols

The in-silico docking studies were conducted using established computational methodologies to predict the binding mode and affinity of this compound derivatives with the α-glucosidase enzyme.

1. Preparation of the Receptor: The three-dimensional crystal structure of α-glucosidase was obtained from the Protein Data Bank (PDB ID: 2QMJ).[4] The protein structure was prepared by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges to the amino acid residues.

2. Ligand Preparation: The 2D structures of this compound and its derivatives, along with the standard inhibitor acarbose, were drawn using chemical drawing software and converted into 3D structures. Energy minimization was then performed to obtain stable conformations.

3. Molecular Docking: Autodock Vina, a widely used software for molecular docking, was employed to predict the binding poses of the ligands within the active site of α-glucosidase.[4] The software utilizes a scoring function to calculate the binding energy for each pose.

4. Analysis of Interactions: The docking results were analyzed to visualize the interactions between the ligands and the amino acid residues in the active site of the enzyme. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-protein complex.

Visualizing the Process and Pathway

To better understand the workflow of these computational studies and the biological context, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase cluster_output Output Receptor Receptor Preparation (PDB: 2QMJ) Docking Molecular Docking (e.g., AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (this compound & Acarbose) Ligand->Docking Scoring Binding Energy Calculation (kcal/mol) Docking->Scoring Interaction Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Interaction Comparison Comparative Analysis Interaction->Comparison

Caption: Workflow of the in-silico molecular docking study.

G Carbohydrates Complex Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Digestion Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia This compound This compound / Acarbose This compound->alpha_Glucosidase Inhibition

Caption: Inhibition of the α-glucosidase signaling pathway.

The compelling results from these in-silico studies provide a strong rationale for further experimental validation of this compound and its derivatives as potent α-glucosidase inhibitors. The superior binding affinity suggested by computational models, combined with the significantly higher in-vitro activity of its derivatives, underscores the potential of this natural compound in the development of novel and more effective treatments for type 2 diabetes.

References

Safety Operating Guide

Navigating the Disposal of Dipterocarpol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling specialized compounds like Dipterocarpol, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While some sources may not classify this compound as a hazardous substance under OSHA 29 CFR 1910.1200, other data indicates a high water hazard, necessitating a cautious and well-documented disposal process.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Key Chemical and Safety Data

A summary of the pertinent data for this compound is provided below. The conflicting safety information, particularly the high water hazard class, underscores the need for conservative disposal practices.

PropertyValueSource
Chemical Formula C₃₀H₅₀O₂[2][3]
Molecular Weight 442.72 g/mol [2]
Appearance Solid[2]
Melting Point 133-135 °C[2]
OSHA Hazard Not considered a hazardous substance according to OSHA 29 CFR 1910.1200[1]
Storage Class 13 - Non Combustible Solids[2]
Water Hazard Class WGK 3 (high hazard to water)[2]
Combustibility Combustible solid which burns but propagates flame with difficulty.[1]

Immediate Safety and Operational Plan

Given the high water hazard classification (WGK 3), all handling and disposal of this compound and its containers must be conducted with the primary goal of preventing environmental release.[2] Although not officially classified as hazardous for transport, its potential for environmental damage necessitates treating it as hazardous waste.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, the following PPE is mandatory:

  • Eye Protection: Eyeshields or safety glasses.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Respiratory Protection: A NIOSH-approved N95 respirator or equivalent, particularly where dust may be generated.[2]

  • Body Protection: A lab coat or overalls.[1]

**Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound from the laboratory.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: Due to its WGK 3 rating, all unused or contaminated this compound must be treated as hazardous waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect pure this compound, and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves), in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not pour any solution containing this compound down the drain. [1]

    • Empty Containers: Empty containers may retain residual dust and should also be treated as hazardous waste.[1] Do not cut, drill, grind, or weld these containers as dust accumulation may create an explosion hazard.[1]

Step 2: Containerization and Labeling
  • Use Appropriate Containers:

    • For solid waste, use a high-density polyethylene (HDPE) or other chemically compatible container with a secure lid.

    • For liquid waste, use a sealed, leak-proof container, also of a compatible material.

  • Label Containers Clearly: All waste containers must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date the waste was first added to the container (accumulation start date)

    • The name of the principal investigator and laboratory location

    • A statement of associated hazards: "High Water Hazard"

Step 3: Storage of Waste
  • Store Securely: Keep waste containers in a designated, secure area, away from ignition sources and incompatible materials.[1]

  • Avoid Contamination: Do not store with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as this may create an ignition risk.[1]

  • Keep Containers Closed: Ensure container lids are securely fastened at all times, except when adding waste.

Step 4: Scheduling Waste Pickup
  • Consult Institutional Policy: Follow your institution's specific procedures for hazardous waste disposal.

  • Contact Environmental Health and Safety (EHS): Schedule a pickup with your institution's EHS department or their designated hazardous waste management contractor. Provide them with all necessary information from the waste label.

Step 5: Spill Management
  • Evacuate and Alert: Clear the area of personnel and alert others to the spill.[1]

  • Control Ignition Sources: As fine dust can be a fire hazard, eliminate any potential ignition sources.[1]

  • Clean-up:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

    • Collect all spilled material and cleanup debris into a labeled hazardous waste container.

    • Wash the spill area with soap and water, and collect the wash water for disposal as hazardous liquid waste. Do not allow wash water to enter drains. [1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Dipterocarpol_Disposal_Workflow start Start: Unused or Contaminated this compound assess_hazard Hazard Assessment: High Water Hazard (WGK 3) start->assess_hazard ppe Don Appropriate PPE: Gloves, Eyeshields, Respirator assess_hazard->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste: (Pure compound, contaminated solids) segregate->solid_waste Solid liquid_waste Liquid Waste: (Solutions, wash water) segregate->liquid_waste Liquid container_waste Empty Containers: (Treat as hazardous) segregate->container_waste Container containerize Containerize in Compatible, Leak-Proof Containers solid_waste->containerize liquid_waste->containerize container_waste->containerize label_waste Label as 'Hazardous Waste' (Name, Date, Hazards) containerize->label_waste store Store Securely in Designated Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Transferred to Authorized Personnel contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these conservative, safety-first procedures and maintaining open communication with your institution's EHS professionals, you can ensure the responsible and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipterocarpol
Reactant of Route 2
Dipterocarpol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。